molecular formula C33H46N6O14 B12413834 NHS-bis-PEG2-amide-Mal

NHS-bis-PEG2-amide-Mal

Cat. No.: B12413834
M. Wt: 750.7 g/mol
InChI Key: WESJRLOWUQLHTH-UHFFFAOYSA-N
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Description

NHS-bis-PEG2-amide-Mal is a useful research compound. Its molecular formula is C33H46N6O14 and its molecular weight is 750.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H46N6O14

Molecular Weight

750.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[bis[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]amino]propanoate

InChI

InChI=1S/C33H46N6O14/c40-25(7-13-37-27(42)1-2-28(37)43)34-10-17-49-21-23-51-19-15-36(12-9-33(48)53-39-31(46)5-6-32(39)47)16-20-52-24-22-50-18-11-35-26(41)8-14-38-29(44)3-4-30(38)45/h1-4H,5-24H2,(H,34,40)(H,35,41)

InChI Key

WESJRLOWUQLHTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN(CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

Foundational & Exploratory

The Lynchpin of Bioconjugation: A Technical Guide to NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics and advanced diagnostics, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are the workhorses that enable these connections, and among them, NHS-bis-PEG2-amide-Mal has emerged as a critical tool. This in-depth technical guide explores the core functionalities, applications, and methodologies associated with this versatile linker, providing a comprehensive resource for professionals in drug development and biomedical research.

Core Concepts: Structure and Reactivity

This compound is a heterobifunctional crosslinker featuring three key components:

  • An N-hydroxysuccinimide (NHS) ester : This functional group is highly reactive towards primary amines (-NH₂), which are readily available on the surface of proteins and peptides, particularly on lysine (B10760008) residues and the N-terminus.

  • A Maleimide (B117702) group : This group exhibits high specificity for sulfhydryl (thiol, -SH) groups, commonly found in cysteine residues.

  • A bis-PEG2-amide spacer : This hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments. The PEG moiety also reduces the potential for aggregation and can decrease the immunogenicity of the final bioconjugate.[1][2]

The distinct reactivity of the NHS ester and maleimide groups allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.[2][3]

Chemical Structure and Properties
PropertyValue
Chemical Formula C₃₃H₄₆N₆O₁₄
Molecular Weight 750.76 g/mol
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, desiccated

Note: Data sourced from supplier technical datasheets. Batch-specific molecular weights may vary.

Key Applications in Bioconjugation

The unique architecture of this compound makes it an ideal linker for several advanced applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The linker is a critical component that connects the antibody to the drug.

This compound is employed to link a payload containing a free sulfhydryl group to the antibody. The NHS ester end of the linker reacts with lysine residues on the antibody. Subsequently, the maleimide end of the antibody-linker complex reacts with the thiol group on the cytotoxic drug, forming a stable thioether bond. The hydrophilic PEG spacer helps to overcome the hydrophobicity of many cytotoxic payloads, improving the ADC's solubility, stability, and pharmacokinetic profile.[1][4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker.

This compound can serve as a versatile building block in PROTAC synthesis.[5][6] For instance, the NHS ester can be used to couple with an amine-containing ligand for the target protein, while the maleimide group can react with a sulfhydryl-containing ligand for the E3 ligase, or vice versa. The PEG linker's length and flexibility are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[7][8]

Experimental Protocols and Methodologies

Successful bioconjugation with this compound hinges on a carefully controlled, sequential reaction scheme. The following is a generalized two-step protocol for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Reaction Parameters

Optimizing the reaction conditions is critical for efficient and specific conjugation. The table below summarizes the key parameters for the NHS ester and maleimide reactions.

ParameterNHS Ester ReactionMaleimide Reaction
Target Functional Group Primary Amine (-NH₂)Sulfhydryl (-SH)
Optimal pH Range 7.2 - 8.5[3][9]6.5 - 7.5[2][10]
Reaction Buffer Phosphate, Borate, HEPESPhosphate, MES, HEPES
Incompatible Buffers Tris, Glycine (contain primary amines)Buffers with thiols
Typical Reaction Time 30 - 60 minutes at RT1 - 2 hours at RT
Molar Excess of Linker 10- to 50-fold over protein-

Note: At pH values above 7.5, the maleimide group can exhibit off-target reactivity with primary amines and increased rates of hydrolysis.[2][10]

Two-Step Conjugation Workflow

This workflow outlines the sequential steps for creating a bioconjugate using this compound.

G cluster_0 Step 1: Activation of Protein-NH₂ cluster_1 Purification cluster_2 Step 2: Conjugation to Molecule-SH cluster_3 Final Product A Prepare Protein-NH₂ in amine-free buffer (pH 7.2-8.5) B Dissolve this compound in organic solvent (e.g., DMSO) C Add linker to Protein-NH₂ (10-50x molar excess) D Incubate for 30-60 min at RT E Remove excess, unreacted linker (e.g., desalting column, dialysis) D->E Proceed to Purification G Combine maleimide-activated protein with Molecule-SH E->G Purified Intermediate F Prepare Molecule-SH in thiol-free buffer (pH 6.5-7.5) H Incubate for 1-2 hours at RT or overnight at 4°C I Final Conjugate: Protein-Linker-Molecule H->I Reaction Complete

Caption: A generalized workflow for a two-step bioconjugation reaction.

Detailed Protocol

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer A: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Reaction Buffer B: Thiol-free buffer, e.g., PBS, pH 6.5-7.5

  • Desalting column or dialysis equipment

  • (Optional) Quenching reagent, e.g., cysteine or β-mercaptoethanol

Procedure:

Step 1: Activation of Amine-Containing Protein

  • Prepare the Protein-NH₂ in Reaction Buffer A. Ensure the buffer is free of primary amines.[3]

  • Immediately before use, dissolve this compound in DMSO or DMF.[10]

  • Add the dissolved crosslinker to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point.[10]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

Step 2: Removal of Excess Crosslinker

  • Remove the unreacted this compound using a desalting column or dialysis equilibrated with Reaction Buffer B. This step is crucial to prevent the maleimide group of the unreacted linker from interfering in the next step.[2][10]

Step 3: Conjugation to Sulfhydryl-Containing Molecule

  • Ensure the Molecule-SH has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.

  • Combine the maleimide-activated protein from Step 2 with the Molecule-SH in Reaction Buffer B. The molar ratio will depend on the desired degree of labeling and should be optimized empirically.

  • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[3]

  • (Optional) The reaction can be quenched by adding a small molecule with a free sulfhydryl group, such as cysteine, to cap any unreacted maleimide groups.[3]

Step 4: Characterization

  • The final conjugate should be purified and characterized using appropriate analytical techniques, such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry, to confirm successful conjugation and purity.

Signaling Pathways and Logical Relationships

The utility of this compound is best understood by visualizing its role in the broader context of its applications.

Chemical Reaction Pathway

The fundamental chemistry involves two orthogonal reactions occurring in sequence.

G Protein_NH2 Protein-NH₂ Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein pH 7.2-8.5 (Amide bond formation) Linker This compound Linker->Activated_Protein Molecule_SH Molecule-SH Final_Conjugate Final Conjugate Molecule_SH->Final_Conjugate Activated_Protein->Final_Conjugate pH 6.5-7.5 (Thioether bond formation) NHS_byproduct NHS (byproduct) Activated_Protein->NHS_byproduct releases

Caption: Sequential reaction chemistry of the NHS-Maleimide crosslinker.

Logical Workflow for ADC Creation

This diagram illustrates the conceptual assembly of an Antibody-Drug Conjugate.

G Antibody Monoclonal Antibody (contains -NH₂) Activated_Ab Activated Antibody Antibody->Activated_Ab reacts with NHS ester Linker This compound Linker->Activated_Ab Payload Cytotoxic Payload (contains -SH) ADC Antibody-Drug Conjugate (ADC) Payload->ADC Activated_Ab->ADC reacts with thiol

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the heterobifunctional crosslinker, NHS-bis-PEG2-amide-Mal. This reagent is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Chemical Structure and Properties

This compound is a PEGylated crosslinker containing two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. These are connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins, while the maleimide group selectively forms a stable thioether bond with sulfhydryl groups, typically from cysteine residues.

Note on Structural Integrity: While the common name "this compound" and the molecular formula C33H46N6O14 suggest a singular maleimide and NHS ester group, some commercial suppliers provide an IUPAC name and SMILES string corresponding to a structure with two maleimide moieties. This guide will proceed with the most plausible structure consistent with the common nomenclature for heterobifunctional linkers, which is a linear molecule with one of each reactive group. Researchers are advised to verify the structure of the commercially obtained reagent.

Plausible Chemical Structure:

G mol

A plausible chemical structure for this compound.

Chemical and Physical Properties:

PropertyValueReference
Molecular Formula C33H46N6O14[1][2]
Molecular Weight 750.76 g/mol [1][2]
Appearance White to off-white solidGeneric observation
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.Generic observation for similar compounds
Storage Store at -20°C, desiccated and protected from light.[2]

Reactivity and Stability

The utility of this compound lies in the orthogonal reactivity of its two terminal groups, allowing for a controlled, two-step conjugation process.

NHS Ester Reactivity: The NHS ester reacts with primary amines (e.g., lysine residues, N-terminus of proteins) at a pH range of 7.2-8.5 to form a stable amide bond. The reaction is typically carried out in amine-free buffers such as phosphate-buffered saline (PBS).

Maleimide Reactivity: The maleimide group exhibits high specificity for sulfhydryl groups (e.g., cysteine residues) within a pH range of 6.5-7.5, forming a stable thioether linkage.

Hydrolytic Stability: Both the NHS ester and the maleimide group are susceptible to hydrolysis in aqueous environments.

  • NHS Ester Hydrolysis: The rate of hydrolysis increases with pH. At pH 7 and 0°C, the half-life is approximately 4-5 hours, decreasing to 10 minutes at pH 8.6 and 4°C.

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5. This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.

To minimize hydrolysis, it is crucial to prepare stock solutions of the linker in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use and to control the pH of the reaction buffers.

Experimental Protocols

The following provides a general, two-step protocol for the conjugation of two biomolecules (e.g., an antibody and a drug) using this compound. Optimization of molar ratios, concentrations, and incubation times is recommended for each specific application.

3.1. Step 1: Reaction of NHS Ester with an Amine-Containing Molecule (e.g., Antibody)

This step involves the activation of the first molecule with the linker.

G cluster_0 Antibody Preparation cluster_1 Linker Preparation cluster_2 Reaction cluster_3 Purification A Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-7.5) C Add Linker to Antibody (10-20 fold molar excess) A->C B Dissolve this compound in Anhydrous DMSO or DMF (e.g., 10 mM stock solution) B->C D Incubate for 1-2 hours at Room Temperature or 4°C overnight C->D E Remove Excess Linker via Desalting Column or Dialysis D->E

Workflow for the activation of an amine-containing molecule with this compound.

Materials:

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Amine-Containing Molecule: Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange. The concentration of the molecule should typically be in the range of 1-10 mg/mL.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of, for example, 10 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the linker solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid denaturation of proteins.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the appropriate buffer (e.g., PBS, pH 6.5-7.5 for the subsequent maleimide reaction).

3.2. Step 2: Reaction of Maleimide with a Sulfhydryl-Containing Molecule (e.g., Thiolated Drug)

This step couples the second molecule to the activated first molecule.

G cluster_0 Preparation of Reactants cluster_1 Conjugation cluster_2 Quenching and Purification A Maleimide-Activated Molecule (from Step 1) C Combine Activated Molecule and Sulfhydryl-Molecule (1.5-5 fold molar excess of sulfhydryl-molecule) A->C B Prepare Sulfhydryl-Containing Molecule in Buffer (e.g., PBS, pH 6.5-7.5) B->C D Incubate for 2 hours at Room Temperature or 4°C overnight C->D E Quench Unreacted Maleimides (e.g., with cysteine or β-mercaptoethanol) D->E F Purify the Conjugate via Size-Exclusion Chromatography or Dialysis E->F

Workflow for the conjugation of a sulfhydryl-containing molecule to the maleimide-activated intermediate.

Materials:

  • Maleimide-activated molecule from Step 1

  • Sulfhydryl-containing molecule

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching solution (e.g., cysteine or β-mercaptoethanol)

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Prepare the Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the reaction buffer. If the molecule contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent like DTT or TCEP should be used, followed by its removal prior to conjugation.

  • Conjugation: Add the sulfhydryl-containing molecule to the solution of the maleimide-activated molecule. A 1.5- to 20-fold molar excess of the sulfhydryl-containing molecule is typically used.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Purification: Purify the final conjugate from unreacted molecules and byproducts using a suitable method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

Characterization of the Conjugate

Thorough characterization of the final conjugate is essential to ensure its quality and desired properties.

  • Drug-to-Antibody Ratio (DAR): For ADCs, the average number of drug molecules conjugated to each antibody can be determined using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Size-Exclusion Chromatography (SEC) is commonly used to assess the purity of the conjugate and to detect the presence of aggregates.

  • Confirmation of Conjugation: Mass Spectrometry (MS) of the intact or fragmented conjugate can confirm the successful conjugation and provide information on the sites of modification.

Logical Relationships in Bioconjugation

The success of a bioconjugation experiment using this compound depends on a series of logical relationships between the reagents and reaction conditions.

G A Successful Bioconjugation B Stable Amide Bond Formation B->A C Stable Thioether Bond Formation C->A D Optimal pH for NHS Ester Reaction (7.2-8.5) D->B F Minimized Hydrolysis D->F trade-off E Optimal pH for Maleimide Reaction (6.5-7.5) E->C E->F trade-off F->B F->C G Freshly Prepared Linker Solution G->F H Amine-Free Buffers for NHS Reaction H->B I Sulfhydryl-Free Buffers (initially) I->C J Sufficient Molar Excess of Linker and Second Molecule J->B J->C

Key relationships for successful bioconjugation with this compound.

This diagram illustrates that successful conjugation is dependent on the formation of stable amide and thioether bonds. This, in turn, is governed by maintaining optimal pH for each reaction, which also represents a trade-off with the rate of hydrolysis. Minimizing hydrolysis is further aided by using freshly prepared linker solutions. The use of appropriate buffers and sufficient molar excess of reagents are also critical for driving the reactions to completion.

Conclusion

This compound is a versatile heterobifunctional crosslinker that enables the controlled and efficient conjugation of biomolecules. Its PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. A thorough understanding of its reactivity, stability, and the critical parameters of the conjugation protocol is essential for its successful application in the development of targeted therapies and other advanced biomaterials.

References

A Technical Guide to the NHS-bis-PEG2-amide-Mal Crosslinker: Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NHS-bis-PEG2-amide-Mal is a heterobifunctional crosslinker integral to the fields of bioconjugation, diagnostics, and therapeutics, including the development of Antibody-Drug Conjugates (ADCs). Its structure is precisely engineered with three key components: an N-hydroxysuccinimide (NHS) ester, a maleimide (B117702) group, and a polyethylene (B3416737) glycol (PEG) spacer arm. This design allows for the specific and efficient covalent linkage of two different biomolecules, typically targeting amine and sulfhydryl functional groups. This guide provides an in-depth exploration of its mechanism of action, quantitative reaction parameters, and a detailed protocol for its application.

Core Mechanism of Action

The utility of the this compound crosslinker lies in its two distinct reactive termini, enabling a controlled, sequential two-step conjugation process. This prevents the undesirable formation of homodimers.

  • Amine-Reactive NHS Ester : The N-hydroxysuccinimide ester terminus reacts specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues found on the surface of proteins and antibodies.[1] This reaction, which proceeds optimally at a pH between 7.2 and 9, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2]

  • Sulfhydryl-Reactive Maleimide : The maleimide terminus selectively reacts with sulfhydryl (thiol) groups (-SH), such as the side chain of cysteine residues.[3] This Michael addition reaction is highly efficient and specific within a pH range of 6.5 to 7.5, resulting in a stable, covalent thioether bond.[3][4]

The spacer arm, composed of two PEG units (PEG2), enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[5] It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

G cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Mol_A Molecule A (with Primary Amine, e.g., Protein) Intermediate Maleimide-Activated Molecule A Mol_A->Intermediate + Crosslinker Crosslinker NHS-PEG2-Mal Crosslinker Mol_B Molecule B (with Sulfhydryl, e.g., Drug or Peptide) Conjugate Final Conjugate (A-Linker-B) Mol_B->Conjugate Intermediate_ref Maleimide-Activated Molecule A Intermediate_ref->Conjugate + Molecule B

Caption: Two-step reaction mechanism of the this compound crosslinker.

Quantitative Data and Reaction Parameters

The efficiency of the conjugation process is highly dependent on reaction conditions. The following tables summarize the key quantitative parameters for each reactive step and the physical properties of the crosslinker.

Table 1: Reaction Parameters for NHS Ester-Amine Coupling
ParameterRecommended Value / ConditionNotes
pH Range 7.2 - 9.0 (Optimal: 8.3 - 8.5)The rate of NHS ester hydrolysis increases significantly at higher pH.[1][6]
Reaction Time 0.5 - 4 hoursCan be performed at room temperature or 4°C.[1]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help minimize hydrolysis and non-specific reactions.[1]
Compatible Buffers Phosphate, Borate, HEPES, CarbonateBuffers must be free of primary amines (e.g., Tris, Glycine).[1][7]
Competing Reaction HydrolysisHalf-life is 4-5 hours at pH 7 (0°C) but only 10 minutes at pH 8.6 (4°C).[1][8]
Table 2: Reaction Parameters for Maleimide-Sulfhydryl Coupling
ParameterRecommended Value / ConditionNotes
pH Range 6.5 - 7.5Maintains high specificity for sulfhydryl groups.[3] Above pH 7.5, reactivity with amines increases.[9][10]
Reaction Time 0.5 - 2 hours (up to overnight)Typically performed at room temperature or 4°C.[7][11]
Temperature 4°C to Room Temperature (20-25°C)Standard conditions are generally effective.
Compatible Buffers Phosphate, HEPES, MESBuffers must be free of thiol-containing compounds (e.g., DTT, β-mercaptoethanol).[3]
Reducing Agents TCEP is compatibleTris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfides and does not need to be removed prior to the maleimide reaction.[3]
Table 3: Physical Properties of this compound
PropertyValueReference
Molecular Weight 750.75 g/mol [12][13]
Chemical Formula C₃₃H₄₆N₆O₁₄[12][13]
Solubility Often requires initial dissolution in a water-miscible organic solvent (e.g., DMSO, DMF).[7]

Experimental Protocol: Two-Step Protein-Protein Conjugation

This protocol provides a general methodology for crosslinking an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).

Materials
  • Protein A (in amine-free buffer, e.g., PBS)

  • Protein B (with free sulfhydryl groups)

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column

  • Quenching agents (optional): 1M Tris-HCl, pH 8.0; 1M Cysteine

Procedure

Step 1: Maleimide-Activation of Protein A

  • Prepare Protein A : Dissolve Protein A in the Reaction Buffer to a concentration of 1-5 mg/mL.[14]

  • Prepare Crosslinker : Immediately before use, dissolve the this compound crosslinker in anhydrous DMSO to create a 10-20 mM stock solution.[5]

  • Reaction : Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[7] The final concentration of DMSO should not exceed 10% of the total reaction volume.[7]

  • Incubation : Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[5][7]

Step 2: Purification of Maleimide-Activated Protein A

  • Removal of Excess Crosslinker : To prevent the maleimide end from being quenched in the next step, immediately remove non-reacted crosslinker using a desalting column equilibrated with the Reaction Buffer.[5][7]

  • Protein Collection : Collect fractions and monitor the protein concentration using absorbance at 280 nm. Pool the fractions containing the now maleimide-activated Protein A.

Step 3: Conjugation to Protein B

  • Prepare Protein B : Ensure Protein B has free sulfhydryl groups. If necessary, reduce disulfide bonds using TCEP and purify.

  • Reaction : Combine the maleimide-activated Protein A with Protein B in a desired molar ratio (e.g., 1:1).

  • Incubation : Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.[7]

Step 4: Quenching (Optional)

  • To stop the reaction and cap any unreacted maleimide groups, add a free thiol such as cysteine to a final concentration of 1-10 mM.

G start Start: Prepare Reagents prep_protA Prepare Protein A in Amine-Free Buffer (pH 7.2-7.5) start->prep_protA prep_linker Dissolve Crosslinker in Anhydrous DMSO start->prep_linker react_nhs Step 1: React Protein A with Crosslinker (30 min RT or 2 hr 4°C) prep_protA->react_nhs prep_linker->react_nhs purify Step 2: Purify (Remove excess crosslinker via desalting column) react_nhs->purify react_mal Step 3: Combine Activated Protein A with Protein B (30 min RT or 2 hr 4°C) purify->react_mal prep_protB Prepare Protein B (Ensure free -SH groups) prep_protB->react_mal quench Step 4 (Optional): Quench Reaction (Add free thiol) react_mal->quench end_product Final Conjugate quench->end_product

Caption: General experimental workflow for a two-step protein conjugation.

Logical Relationships in Application

The primary application of this crosslinker is to serve as a stable bridge between two different molecular entities, leveraging their native functional groups. This is particularly powerful in the construction of complex biologics like ADCs, where a large antibody is linked to a potent small molecule drug.

G cluster_components Molecular Components Antibody Antibody (contains Lysine, -NH2) Linker This compound Antibody->Linker reacts with NHS Ester Drug Therapeutic Payload (contains Cysteine, -SH) Drug->Linker reacts with Maleimide ADC Antibody-Drug Conjugate (ADC) Linker->ADC forms

Caption: Logical relationship of components in Antibody-Drug Conjugate (ADC) synthesis.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of crosslinking reagents is paramount for the success of bioconjugation strategies. This in-depth technical guide focuses on the aqueous solubility of NHS-bis-PEG2-amide-Mal, a heterobifunctional linker essential for creating precisely defined bioconjugates.

This guide synthesizes available data on the solubility of PEGylated linkers of this class, provides detailed experimental protocols for determining solubility in specific buffers, and illustrates a typical experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For bioconjugation, the aqueous solubility of a linker like this compound is critical as most biological molecules are processed in aqueous buffers. The polyethylene (B3416737) glycol (PEG) component of this linker is specifically included to enhance its hydrophilic properties.[1]

Factors influencing the solubility of this compound in aqueous buffers include:

  • pH: The pH of the buffer can affect the stability of the N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups. NHS esters are more susceptible to hydrolysis at higher pH, while the maleimide group's reactivity with thiols is optimal between pH 6.5 and 7.5.[2]

  • Salt Concentration: High salt concentrations can decrease the solubility of PEGylated compounds. It is often recommended to avoid initial dissolution in buffers with high salt content, such as standard Phosphate-Buffered Saline (PBS).[3]

  • Buffer Composition: The specific ions and components of the buffer can interact with the linker, influencing its solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a variety of aqueous buffers is not extensively published. However, information for the general class of Mal-(PEG)n-NHS ester linkers provides a valuable baseline.

Solvent/BufferReported SolubilitySource
Aqueous Buffers (general) Approximately 10 mM[3]
Water Approximately 10 mM[3]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (146.49 mM)[4]
Dimethylformamide (DMF) Soluble[2]
Dichloromethane (DCM) Soluble[2]

Note: The solubility in aqueous buffers is an approximation for the general class of Mal-(PEG)n-NHS esters and may vary for the specific this compound structure. It is consistently recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before preparing aqueous solutions.[2][3]

Factors Influencing Aqueous Solubility and Stability

The chemical structure of this compound dictates its behavior in aqueous solutions. The central PEG chains confer hydrophilicity, while the terminal NHS ester and maleimide groups are reactive moieties with pH-dependent stability.

Solubility Aqueous Solubility of This compound pH Buffer pH Solubility->pH Salt Salt Concentration Solubility->Salt Buffer Buffer Composition Solubility->Buffer Stability Linker Stability pH->Stability NHSHydrolysis NHS Ester Hydrolysis (increases at high pH) Stability->NHSHydrolysis MalHydrolysis Maleimide Hydrolysis (increases at pH > 7.5) Stability->MalHydrolysis

Factors affecting the solubility and stability of the linker.

Experimental Protocols

Given the limited specific data, researchers should determine the solubility of this compound in their specific aqueous buffer of choice.

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, MES, HEPES at a specific pH)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the compound is fully dissolved.

  • Serial Dilutions:

    • Prepare a series of dilutions of the stock solution in the aqueous buffer of interest. The final concentration of DMSO should be kept low (ideally below 1%) to minimize its effect on solubility.

  • Equilibration:

    • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.

  • Observation and Centrifugation:

    • Visually inspect each dilution for any precipitation.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a relevant wavelength (if the compound has a chromophore) or use an appropriate analytical method like HPLC to determine the concentration of the dissolved linker.

    • The highest concentration at which no precipitation is observed after centrifugation is considered the solubility limit.

Application: Experimental Workflow for Antibody-Drug Conjugation

This compound is commonly used in the development of antibody-drug conjugates (ADCs). The following diagram illustrates a typical two-step conjugation workflow.

cluster_step1 Step 1: Antibody-Linker Conjugation (Amine Reaction) cluster_step2 Step 2: Conjugation to Thiol-Containing Payload (Thiol Reaction) Antibody Antibody with Surface Lysines Reaction1 Incubation (Room Temp, 1-4h) Antibody->Reaction1 Linker This compound in Buffer (pH 7.2-8.5) Linker->Reaction1 Intermediate Maleimide-Activated Antibody Reaction1->Intermediate Purification1 Purification (e.g., Desalting Column) Intermediate->Purification1 Reaction2 Incubation (pH 6.5-7.5) Purification1->Reaction2 Purified Intermediate Payload Thiol-Containing Payload (e.g., Drug) Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Final Purification (e.g., Chromatography) ADC->Purification2

Workflow for creating an Antibody-Drug Conjugate.

This workflow highlights the importance of buffer pH in controlling the sequential reactions of the NHS ester and maleimide groups for successful bioconjugate formation.

By understanding the fundamental principles of solubility and employing rigorous experimental validation, researchers can effectively utilize this compound in their bioconjugation endeavors, leading to the development of novel therapeutics and research tools.

References

Technical Guide: NHS-bis-PEG2-amide-Mal for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional crosslinker, NHS-bis-PEG2-amide-Mal. This molecule is a valuable tool in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, detailed experimental protocols for its use in bioconjugation, and the broader context of its application in targeted protein degradation.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed with two distinct reactive groups at its termini: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. This dual functionality allows for the sequential or simultaneous conjugation of two different molecules, typically a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase.

PropertyValueCitation(s)
Molecular Formula C33H46N6O14[1]
Molecular Weight 750.76 g/mol [1]
Exact Mass 750.3100[1]
Appearance Varies (typically a solid)
Storage Store at -20°C, protect from light.[2]

Mechanism of Action in PROTACs

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[3] A PROTAC molecule generally consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects these two ligands.[3]

This compound serves as the linker in this tripartite system. The NHS ester end of the linker reacts with primary amines (e.g., on a ligand for an E3 ligase), while the maleimide end reacts with sulfhydryl groups (e.g., on a cysteine residue of a ligand for the target protein). By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC This compound (Linker) POI->PROTAC Binds to Warhead Ligand Proteasome Proteasome POI->Proteasome Targeted for Degradation PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitin Transfer E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin Ub->POI Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the two-step conjugation of ligands to this compound to synthesize a PROTAC. Optimization will be required for specific ligands and experimental conditions.

Protocol 1: Reaction of Amine-Containing Ligand with NHS Ester

This protocol describes the first step of conjugating an amine-containing ligand (e.g., an E3 ligase ligand) to the NHS ester moiety of the linker.

Materials:

  • Amine-containing ligand

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Ligand: Dissolve the amine-containing ligand in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Preparation of Linker: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the ligand solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.

  • Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against the reaction buffer.

Protocol 2: Reaction of Sulfhydryl-Containing Ligand with Maleimide

This protocol details the second step, conjugating a sulfhydryl-containing ligand (e.g., a target protein ligand) to the maleimide group of the now-modified linker from Protocol 1.

Materials:

  • Purified product from Protocol 1 (Ligand-linker conjugate)

  • Sulfhydryl-containing ligand

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) at pH 6.5-7.5, degassed)

  • Reducing agent (optional, e.g., TCEP)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Sulfhydryl-Ligand: Dissolve the sulfhydryl-containing ligand in a degassed reaction buffer. If the ligand contains disulfide bonds, they may need to be reduced to free sulfhydryl groups by incubation with a reducing agent like TCEP. The reducing agent should be removed before proceeding.

  • Conjugation Reaction: Combine the ligand-linker conjugate from Protocol 1 with the sulfhydryl-containing ligand in a 1:1 to 1.5:1 molar ratio.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the final PROTAC conjugate using a desalting column, dialysis, or chromatography to remove any unreacted components.

Experimental Workflow for PROTAC Development and Evaluation

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and rigorous biological evaluation.

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation a Select Target Protein (POI) and E3 Ligase b Identify/Design Ligands (Warhead & Anchor) a->b c Choose Linker (e.g., this compound) b->c d Synthesize PROTAC Library c->d e Biochemical Assays: Binding Affinity (SPR, ITC) d->e Screening f Cell-Based Assays: Target Degradation (Western Blot, MS) e->f g Determine DC50 & Dmax f->g h Assess Off-Target Effects (Proteomics) g->h i Pharmacokinetics (PK) & Pharmacodynamics (PD) h->i Candidate Selection j Efficacy in Animal Models i->j k Toxicology Assessment j->k l Lead Optimization k->l l->d Iterative Refinement

References

An In-depth Technical Guide to NHS-bis-PEG2-amide-Mal for Introductory Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, NHS-bis-PEG2-amide-Mal, and its application in introductory protein modification. This reagent is a valuable tool for creating precisely defined bioconjugates, a critical process in the development of therapeutics, diagnostics, and research reagents.

Introduction to this compound

This compound is a crosslinking reagent featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for the sequential and specific covalent conjugation of two different biomolecules, typically targeting primary amines and sulfhydryl groups.[1][2] The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and can minimize immunogenicity.[3]

The core utility of this compound lies in its ability to facilitate controlled bioconjugation. The NHS ester reacts with primary amines, such as those on the side chains of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[4][5] The maleimide group, on the other hand, exhibits high specificity for sulfhydryl groups, found in cysteine residues, forming a stable thioether bond.[4][5] This dual reactivity enables the targeted linkage of proteins, peptides, antibodies, and other molecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs).[6][7]

Chemical Structure and Properties

The precise chemical structure of this compound dictates its reactivity and utility. While slight variations in nomenclature exist across suppliers, the fundamental components remain the same.

PropertyValueReference
Chemical Formula C33H46N6O14[8]
Molecular Weight 750.76 g/mol [8]
Reactive Group 1 N-hydroxysuccinimide (NHS) ester[4]
Reactive Group 2 Maleimide[4]
Spacer Arm bis-PEG2-amideN/A
Solubility Soluble in organic solvents like DMSO and DMF; can be diluted in aqueous buffers.[4]

Mechanism of Action

The bioconjugation process using this compound is a two-step reaction that leverages the distinct reactivity of the NHS ester and maleimide groups.

First, the NHS ester reacts with a primary amine on the first protein (Protein 1) under slightly alkaline conditions. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.[2]

Following the removal of excess crosslinker, the maleimide-activated Protein 1 is introduced to the second protein (Protein 2), which contains a free sulfhydryl group. The sulfhydryl group of a cysteine residue on Protein 2 undergoes a Michael addition reaction with the maleimide group, resulting in the formation of a stable thioether bond and the final bioconjugate.[2]

Reaction_Mechanism cluster_step1 Step 1: NHS Ester Reaction with Primary Amine cluster_step2 Step 2: Maleimide Reaction with Sulfhydryl Group Protein1_NH2 Protein 1 (with Primary Amine) Activated_Protein1 Maleimide-Activated Protein 1 Protein1_NH2->Activated_Protein1 NHS Ester Reaction (pH 7.2-8.5) NHS_Linker This compound NHS_Linker->Activated_Protein1 Final_Conjugate Protein 1 - Linker - Protein 2 (Stable Conjugate) Activated_Protein1->Final_Conjugate Maleimide Reaction (pH 6.5-7.5) Protein2_SH Protein 2 (with Sulfhydryl) Protein2_SH->Final_Conjugate

Figure 1. Two-step reaction mechanism of this compound.

Quantitative Data for Reaction Parameters

The success of the conjugation is highly dependent on optimizing several key reaction parameters. The following table summarizes the critical conditions for both the NHS ester and maleimide reactions.

ParameterNHS Ester ReactionMaleimide ReactionKey ConsiderationsReferences
Optimal pH Range 7.2 - 8.56.5 - 7.5At pH > 8.5, NHS ester hydrolysis increases. At pH > 7.5, maleimide can react with amines and its hydrolysis rate increases.[2][4]
Reaction Time 30 - 60 minutes at room temperature or 2 hours at 4°C1 - 2 hours at room temperature or overnight at 4°CReaction times can be optimized based on the specific proteins and desired degree of labeling.[2][4]
Molar Excess of Crosslinker 10- to 50-fold molar excess over the amine-containing proteinN/A (equimolar or slight excess of maleimide-activated protein to sulfhydryl-containing protein)A higher molar excess of the crosslinker in the first step can lead to a higher degree of maleimide activation.[4]
Competing Reactions Hydrolysis of NHS esterHydrolysis of maleimide group, reaction with primary amines at pH > 7.5Use fresh, high-quality crosslinker and maintain optimal pH to minimize side reactions.[2][4]
Quenching Addition of amine-containing buffers (e.g., Tris or glycine)Addition of excess sulfhydryl-containing reagents (e.g., cysteine or DTT)Quenching stops the reaction and deactivates any unreacted functional groups.[4][9]

Experimental Protocols

This section provides a generalized protocol for the two-step conjugation of two proteins using this compound.

Materials and Reagents
  • Protein 1 (containing primary amines)

  • Protein 2 (containing free sulfhydryl groups)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate (B84403) Buffered Saline, PBS), pH 7.2-7.5

  • Sulfhydryl-free reaction buffer (e.g., Phosphate buffer), pH 6.5-7.5

  • Desalting columns

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., TCEP), if Protein 2 has disulfide bonds that need to be reduced.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Reagents Prepare_Protein1 1. Prepare Protein 1 (in amine-free buffer) Start->Prepare_Protein1 Prepare_Linker 2. Prepare this compound (in DMSO/DMF) Prepare_Protein1->Prepare_Linker Reaction1 3. React Protein 1 with Linker (30-60 min, RT) Prepare_Linker->Reaction1 Purification1 4. Remove Excess Linker (Desalting column) Reaction1->Purification1 Prepare_Protein2 5. Prepare Protein 2 (reduce disulfides if needed) Purification1->Prepare_Protein2 Reaction2 6. React Activated Protein 1 with Protein 2 (1-2 hours, RT) Prepare_Protein2->Reaction2 Quench 7. Quench Reaction (Optional) Reaction2->Quench Purification2 8. Purify Final Conjugate (e.g., SEC) Quench->Purification2 Analysis 9. Analyze Conjugate (e.g., SDS-PAGE, MS) Purification2->Analysis End End: Store Conjugate Analysis->End

Figure 2. General experimental workflow for protein conjugation.
Detailed Methodologies

Step 1: Preparation of Protein 1

  • Dialyze or desalt Protein 1 into an amine-free buffer (e.g., PBS, pH 7.2-7.5).[2] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the NHS-ester reaction.[2]

  • Adjust the concentration of Protein 1 to 1-10 mg/mL.[10]

Step 2: Preparation of this compound Stock Solution

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.[4] The reagent is moisture-sensitive, so it should be equilibrated to room temperature before opening.[4]

Step 3: Reaction of this compound with Protein 1

  • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein 1 solution.[4] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[4]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[10]

Step 4: Removal of Excess Crosslinker

  • Remove the unreacted this compound using a desalting column equilibrated with a sulfhydryl-free buffer (e.g., phosphate buffer, pH 6.5-7.5).[2][4] This step is crucial to prevent the maleimide group from reacting with any sulfhydryls on Protein 1.[2]

Step 5: Preparation of Protein 2

  • If Protein 2 contains disulfide bonds that need to be targeted, they must be reduced to free sulfhydryl groups. This can be achieved by incubating the protein with a reducing agent like TCEP.[11][12]

  • Remove the excess reducing agent using a desalting column equilibrated with a sulfhydryl-free buffer (pH 6.5-7.5).

Step 6: Reaction of Maleimide-Activated Protein 1 with Protein 2

  • Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2 in a molar ratio that is consistent with the desired final conjugate.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

Step 7: Quenching the Reaction (Optional)

  • To stop the conjugation reaction, a quenching reagent can be added. For the maleimide reaction, a sulfhydryl-containing compound like cysteine can be added to a final concentration several times that of the sulfhydryls on Protein 2.[4]

Step 8: Purification of the Final Conjugate

  • Purify the final conjugate from unreacted proteins and other byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.

Step 9: Analysis of the Conjugate

  • The success of the conjugation and the purity of the final product can be assessed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugate, and mass spectrometry (MS) for more precise characterization.[6]

Troubleshooting

ProblemPossible CauseSolutionReferences
Low Conjugation Efficiency - Inactive (hydrolyzed) crosslinker- Incorrect buffer pH- Presence of competing nucleophiles (e.g., Tris, glycine)- Insufficient molar excess of crosslinker- Use fresh, high-quality crosslinker- Verify the pH of all buffers- Use amine- and sulfhydryl-free buffers for the respective reaction steps- Optimize the molar ratio of crosslinker to protein[2]
Protein Precipitation - High concentration of organic solvent- Protein instability at reaction pH or temperature- Keep the final concentration of organic solvent below 10%- Perform the reaction at 4°C- Optimize the buffer composition[4]
Non-specific Labeling - Maleimide reaction with amines at pH > 7.5- Maintain the maleimide reaction pH between 6.5 and 7.5[2][4]

Conclusion

This compound is a versatile and efficient heterobifunctional crosslinker for the targeted conjugation of biomolecules. By understanding the underlying chemistry of the NHS ester and maleimide reactive groups and carefully controlling the reaction conditions, researchers can generate well-defined protein-protein conjugates for a variety of applications in research, diagnostics, and therapeutics. The inclusion of a PEG spacer further enhances the properties of the resulting bioconjugate, making this class of reagents a valuable tool in the field of bioconjugation.

References

An In-depth Technical Guide to NHS-bis-PEG2-amide-Mal for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, chemical properties, and bioconjugation applications of NHS-bis-PEG2-amide-Mal, a heterobifunctional crosslinker with significant utility in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Features and Chemical Properties

This compound is a versatile crosslinking reagent that possesses two distinct reactive functionalities: a N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. These are connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables the sequential or simultaneous conjugation of two different biomolecules.

The NHS ester moiety reacts specifically with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[1] This reaction is most efficient at a pH range of 7.2 to 9.[2] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues, forming a stable thioether linkage. This reaction is optimal within a pH range of 6.5 to 7.5.[3]

The integrated bis-PEG2 (polyethylene glycol) spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, a critical factor for many biological applications.[4] The PEG spacer also provides flexibility and can influence the spatial orientation of the conjugated molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C33H46N6O14[5]
Molecular Weight 750.76 g/mol [5]
Purity >98% (typical)[5]
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[5]

Reaction Mechanism and Bioconjugation Workflow

The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process. This is particularly advantageous when linking two different proteins or a protein to a small molecule.

Step 1: Amine Reaction (NHS Ester)

Initially, the NHS ester of the crosslinker is reacted with the first biomolecule containing accessible primary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Step 2: Sulfhydryl Reaction (Maleimide)

Following the first conjugation and purification to remove excess crosslinker, the maleimide-functionalized intermediate is introduced to the second biomolecule, which possesses a free sulfhydryl group. The thiol group undergoes a Michael addition reaction with the maleimide double bond, resulting in the formation of a stable thioether bond and the final bioconjugate.

Below is a generalized experimental workflow for a two-step bioconjugation using this compound.

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction A Dissolve Protein-NH2 in Amine-Free Buffer (pH 7.2-8.0) C Add Crosslinker to Protein Solution (Molar Excess) A->C B Dissolve this compound in DMSO B->C D Incubate (RT or 4°C) C->D E Purify Maleimide-Activated Protein (e.g., Desalting Column) D->E G Combine Maleimide-Activated Protein and Protein-SH E->G F Prepare Protein-SH in Thiol-Reactive Buffer (pH 6.5-7.5) F->G H Incubate (RT or 4°C) G->H I Optional: Quench Reaction (e.g., with free cysteine) H->I J Purify Final Bioconjugate (e.g., Chromatography) I->J protac_mechanism POI Protein of Interest (POI) Target for Degradation Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase Recruits Ubiquitin E3->Ternary binds PROTAC PROTAC This compound POI & E3 Ligands PROTAC->Ternary mediates Ternary->E3 Recycled Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Marked for Degradation Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies with a target molecule using the heterobifunctional crosslinker, NHS-bis-PEG2-amide-Mal. This linker contains an N-hydroxysuccinimide (NHS) ester reactive group and a maleimide (B117702) group, enabling a sequential two-step conjugation process. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the maleimide group reacts with sulfhydryl (thiol) groups on the target molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential immunogenicity of the final conjugate.[] This methodology is widely employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][2][3]

The protocol outlines the necessary steps for antibody preparation, the sequential conjugation reactions, and the purification and characterization of the final antibody conjugate. Adherence to optimal reaction conditions is critical for achieving a high yield of a homogenous product with the desired drug-to-antibody ratio (DAR).

Chemical Signaling Pathway

The conjugation process involves a two-step sequential reaction. First, the NHS ester of the linker reacts with primary amines on the antibody to form a stable amide bond. Following purification, the maleimide group of the antibody-linker conjugate reacts with a thiol group on the target molecule via a Michael addition reaction to form a stable thioether bond.

cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Antibody Antibody (with primary amines) Activated_Ab Antibody-Linker Intermediate (Maleimide-activated) Antibody->Activated_Ab pH 7.2-8.5 Primary amine reaction Linker This compound Linker->Activated_Ab Final_Conjugate Antibody-Target Conjugate Activated_Ab->Final_Conjugate pH 6.5-7.5 Thiol reaction Target_Molecule Target Molecule (with thiol group) Target_Molecule->Final_Conjugate A Antibody Preparation (Purification & Buffer Exchange) B Linker Activation of Antibody (Reaction with this compound) A->B C Purification of Activated Antibody (Size Exclusion Chromatography) B->C D Conjugation to Target Molecule (Reaction with Thiol Group) C->D E Final Purification (e.g., SEC, HIC) D->E F Characterization (DAR, Purity, Activity) E->F

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates Using NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic drugs. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. NHS-bis-PEG2-amide-Mal is a heterobifunctional linker designed for this purpose. It features a maleimide (B117702) group for covalent attachment to thiol groups on the antibody and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the cytotoxic payload. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] This document provides detailed application notes and protocols for the use of this compound in the creation of ADCs.

Principle of Conjugation

The creation of an ADC using this compound is a two-step process:

  • Payload Activation: The NHS ester end of the linker reacts with a primary amine on the cytotoxic drug to form a stable amide bond. This step results in a maleimide-activated payload.

  • Antibody Conjugation: The maleimide group of the activated payload then reacts with a free thiol group on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether bond.[2][3]

The PEG spacer in the linker is designed to be hydrophilic, which can help to counterbalance the hydrophobicity of the payload, potentially leading to improved solubility and stability of the final ADC.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of this compound. These values are starting points and may require optimization for specific antibodies and payloads.

Table 1: Recommended Reaction Conditions for Payload Activation (NHS Ester Reaction)

ParameterRecommended ValueNotes
Solvent Anhydrous DMSO or DMFEnsure the solvent is anhydrous to prevent hydrolysis of the NHS ester.[]
Molar Ratio (Linker:Payload) 1.5:1 to 5:1A slight excess of the linker ensures efficient payload activation.
pH 7.2 - 8.5The reaction of NHS esters with primary amines is most efficient at a slightly basic pH.[]
Temperature Room Temperature (20-25°C)
Reaction Time 1 - 4 hoursReaction progress can be monitored by LC-MS.

Table 2: Recommended Reaction Conditions for Antibody Conjugation (Maleimide Reaction)

ParameterRecommended ValueNotes
Antibody Reduction
Reducing AgentTCEP or DTTTCEP is often preferred as it is more stable and does not require removal before conjugation.
Molar Ratio (Reducing Agent:Antibody)2:1 to 10:1The ratio depends on the desired number of free thiols (and thus the final DAR).
Reduction Time30 - 90 minutes
Conjugation
Solvent Aqueous buffer (e.g., PBS)
pH 6.5 - 7.5The maleimide-thiol reaction is most specific and efficient in this pH range.[6]
Molar Ratio (Activated Payload:Antibody) 3:1 to 10:1This ratio is a key determinant of the final Drug-to-Antibody Ratio (DAR).
Temperature 4°C or Room Temperature4°C can help to minimize antibody degradation.
Reaction Time 2 - 18 hoursReaction progress and DAR can be monitored by HIC-HPLC or LC-MS.

Experimental Protocols

Protocol 1: Activation of Cytotoxic Payload with this compound

This protocol describes the reaction of the NHS ester group of the linker with an amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Stirring plate and stir bar

  • LC-MS for reaction monitoring

Procedure:

  • Dissolve the Payload: Dissolve the amine-containing cytotoxic payload in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Dissolve the Linker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 20-50 mM.

  • Reaction Setup: In a clean, dry reaction vial, add the dissolved payload.

  • Initiate the Reaction: While stirring, add the dissolved this compound to the payload solution at a molar ratio of 1.5:1 to 5:1 (linker:payload).

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring. Protect the reaction from light if the payload is light-sensitive.

  • Monitoring: Monitor the formation of the maleimide-activated payload by LC-MS. The expected product will have a mass equal to the sum of the payload mass and the linker mass minus the mass of the NHS group.

  • Storage: The resulting maleimide-activated payload solution can be used immediately for antibody conjugation or stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) for short periods.

Protocol 2: Conjugation of Maleimide-Activated Payload to Antibody

This protocol details the reduction of the antibody's disulfide bonds and the subsequent conjugation with the maleimide-activated payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated payload (from Protocol 1)

  • Conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)

  • Quenching solution (e.g., N-acetylcysteine or cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Analytical instruments for characterization (HIC-HPLC, RP-HPLC, SEC-HPLC, LC-MS)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Antibody Reduction:

    • Add a freshly prepared solution of TCEP or DTT to the antibody solution to achieve a final molar ratio of 2:1 to 10:1 (reducing agent:antibody).

    • Incubate at room temperature for 30-90 minutes.

    • If using DTT, remove the excess reducing agent using a desalting column. This step is typically not required for TCEP.

  • Conjugation Reaction:

    • Add the maleimide-activated payload solution to the reduced antibody solution at a molar ratio of 3:1 to 10:1 (activated payload:antibody). The final concentration of the organic co-solvent (from the payload solution) should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at 4°C or room temperature for 2-18 hours with gentle mixing. Protect from light if necessary.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine or cysteine (e.g., 5-10 fold molar excess over the maleimide-activated payload) and incubate for an additional 30 minutes.

  • Purification: Purify the resulting ADC from unreacted payload, excess quenching agent, and other impurities using SEC or TFF. The purification should be performed in a suitable formulation buffer.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC or reverse-phase (RP)-HPLC.[7]

    • Purity and Aggregation: Assess the percentage of monomer, aggregates, and fragments using SEC-HPLC.

    • Confirmation of Conjugation: Confirm the identity and mass of the ADC species using LC-MS.[7]

    • Free Drug Analysis: Quantify the amount of unconjugated payload using RP-HPLC.

Visualizations

ADC_Creation_Workflow cluster_payload_activation Payload Activation cluster_antibody_conjugation Antibody Conjugation cluster_purification_characterization Purification & Characterization Payload Amine-containing Payload Activated_Payload Maleimide-Activated Payload Payload->Activated_Payload NHS Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC Antibody Monoclonal Antibody (mAb) Reduced_Antibody Reduced mAb (Free Thiols) Antibody->Reduced_Antibody Reduction (TCEP/DTT) Reduced_Antibody->ADC Maleimide Reaction (pH 6.5-7.5) Purification Purification (SEC/TFF) ADC->Purification Characterization Characterization (HIC, LC-MS, SEC) Purification->Characterization

Figure 1. Experimental workflow for creating an ADC using this compound.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_intracellular Intracellular Trafficking & Payload Release ADC Antibody-Drug Conjugate (ADC) Binding Antigen Binding ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Antigen Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Cytotoxicity Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity

Figure 2. Generalized mechanism of action for an antibody-drug conjugate.

References

A Step-by-Step Guide to Protein-Peptide Ligation Using NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the covalent conjugation of proteins and peptides using the heterobifunctional crosslinker, NHS-bis-PEG2-amide-Mal. This reagent facilitates the creation of stable bioconjugates, a critical process in drug development, diagnostics, and fundamental research. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential aggregation of the resulting conjugate.

The this compound linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues found on the surface of proteins, to form a stable amide bond.[1] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues within a peptide sequence, to form a stable thioether bond.[2][3] This dual reactivity allows for a controlled, two-step ligation process, minimizing the formation of unwanted homodimers.[2][4]

Core Applications:

  • Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Peptide-Modified Proteins: Attaching peptides with specific functionalities (e.g., cell-penetrating peptides, targeting ligands) to proteins of interest.

  • Immunogen Preparation: Conjugating peptide antigens to larger carrier proteins to elicit a robust immune response.[3]

  • Enzyme Labeling: Creating enzyme-antibody conjugates for use in immunoassays like ELISA.[2]

Quantitative Data Summary

For successful and reproducible protein-peptide ligation, precise control of reaction parameters is essential. The following tables summarize the key quantitative data for the two-stage reaction process.

Table 1: Reaction Conditions for NHS Ester Activation of Protein

ParameterRecommended RangeNotes
pH 7.2–8.5Reaction efficiency increases with pH, but so does hydrolysis of the NHS ester. A pH of 7.2-7.5 is a good starting point.[2][4]
Temperature 4°C to Room TemperatureRoom temperature for 30-60 minutes or 4°C for 2-4 hours are common incubation conditions.[4][5]
Molar Excess of Crosslinker 10- to 50-foldA higher molar excess is required for dilute protein solutions to achieve sufficient activation.[4]
Buffer Composition Phosphate, HEPES, BorateAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the reaction.[2][4]

Table 2: Reaction Conditions for Maleimide-Thiol Ligation of Peptide

ParameterRecommended RangeNotes
pH 6.5–7.5This pH range ensures specific reaction with sulfhydryl groups and minimizes side reactions with amines.[2][3]
Temperature 4°C to Room TemperatureRoom temperature for 1-2 hours or 4°C overnight are typical incubation parameters.[5][6]
Molar Ratio of Peptide to Protein Application-dependentThe optimal ratio should be determined empirically based on the desired final conjugate composition.
Buffer Composition Phosphate, HEPESAvoid buffers containing sulfhydryl compounds (e.g., DTT, β-mercaptoethanol). TCEP can be used for disulfide reduction and does not need to be removed before the maleimide reaction.[3]

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams illustrate the key steps and reactions.

experimental_workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Peptide Ligation p1 Protein with Lysine (-NH2) p2 Maleimide-Activated Protein p1->p2 NHS Ester Reaction pH 7.2-8.5 c1 This compound d1 Desalting Column p2->d1 p3 Purified Maleimide- Activated Protein d1->p3 conj Protein-Peptide Conjugate p3->conj pep1 Peptide with Cysteine (-SH) pep1->conj Maleimide Reaction pH 6.5-7.5

Caption: A high-level overview of the two-step protein-peptide conjugation workflow.

reaction_mechanism cluster_nhs NHS Ester Reaction (Amine Coupling) cluster_mal Maleimide Reaction (Thiol Coupling) protein Protein-NH2 activated_protein Protein-Amide Bond protein->activated_protein linker_nhs NHS-Ester linker_nhs->activated_protein nhs_leaving NHS (leaving group) activated_protein->nhs_leaving activated_protein2 Activated Protein-Maleimide activated_protein->activated_protein2 Linker Spacer Arm conjugate Protein-Thioether-Peptide activated_protein2->conjugate peptide Peptide-SH peptide->conjugate

Caption: The chemical reactions underlying the protein-peptide ligation process.

Experimental Protocols

The following protocols provide a detailed methodology for protein activation and subsequent peptide ligation.

Protocol 1: Activation of Protein with this compound

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Protein: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. The crosslinker is moisture-sensitive and should be handled accordingly.[4]

  • Reaction Incubation: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[4] For example, for a 5 mg/mL solution of a 50 kDa protein (0.1 mM), add the crosslinker to a final concentration of 1-5 mM.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.[4]

  • Remove Excess Crosslinker: Immediately following incubation, remove non-reacted crosslinker using a desalting column equilibrated with the Conjugation Buffer (or the buffer for the subsequent maleimide reaction). This step is crucial to prevent the maleimide end of the unreacted linker from reacting with the peptide.

Protocol 2: Ligation of Maleimide-Activated Protein to a Thiol-Containing Peptide

Materials:

  • Maleimide-activated protein (from Protocol 1)

  • Thiol-containing peptide

  • Ligation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Quenching Solution: 1 M Cysteine or β-mercaptoethanol in water

Procedure:

  • Prepare Peptide: Dissolve the thiol-containing peptide in the Ligation Buffer. If the peptide has internal disulfide bonds that need to be reduced to expose the thiol group, treat it with a 10-20 fold molar excess of a thiol-free reducing agent like TCEP for 30-60 minutes at room temperature.[5]

  • Ligation Reaction: Add the thiol-containing peptide to the purified maleimide-activated protein. The molar ratio of peptide to protein should be optimized for the specific application, but a starting point of 1.5- to 5-fold molar excess of peptide is common.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quench the Reaction: To stop the ligation reaction, add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.[7] This will react with any remaining unreacted maleimide groups on the protein. Incubate for 15-30 minutes at room temperature.

  • Purification and Analysis: The final protein-peptide conjugate can be purified from excess peptide and quenching reagent using size-exclusion chromatography (SEC) or dialysis. The success of the conjugation can be analyzed by SDS-PAGE, which will show a shift in the molecular weight of the protein, and mass spectrometry for more precise characterization.

Quantification of Maleimide Incorporation (Optional)

To ensure the efficiency of the protein activation step, the number of maleimide groups per protein can be quantified. This can be done using commercially available kits or through spectrophotometric methods that involve reacting the maleimide-activated protein with a known concentration of a thiol-containing compound and measuring the depletion of the thiol.[8][9] This analysis is particularly useful for optimizing reaction conditions and ensuring batch-to-batch consistency.

References

Application Notes: NHS-bis-PEG2-amide-Mal Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

The NHS-bis-PEG2-amide-Mal is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester at one end and a maleimide (B117702) group at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This reagent is designed for the covalent conjugation of two different biomolecules, typically proteins, in a sequential manner.

  • NHS Ester Group: Reacts specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond.[1][2][3]

  • Maleimide Group: Reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a stable thioether bond.[4][5]

The distinct optimal pH requirements for the NHS ester and maleimide reactions necessitate a two-step conjugation strategy to maximize efficiency and minimize undesirable side reactions.[5]

2. Principle of Two-Step Conjugation

The conjugation process involves two sequential reactions, each performed at its optimal pH.

Step 1: Amine Modification (NHS Ester Reaction) An amine-containing molecule (e.g., Protein A) is first reacted with the NHS ester end of the crosslinker. This reaction is performed at a slightly alkaline pH to ensure the target primary amines are deprotonated and nucleophilic.[2]

Step 2: Thiol Conjugation (Maleimide Reaction) After removing the excess, unreacted crosslinker, the maleimide-activated Protein A is introduced to a sulfhydryl-containing molecule (e.g., Protein B). This second reaction is performed at a near-neutral pH to ensure high specificity of the maleimide group for the sulfhydryl group.[4]

Critical Parameters: Reaction Buffer and pH

The selection of the correct buffer and pH for each step is the most critical factor for a successful conjugation. The optimal pH for each reaction is a compromise between maximizing the reactivity of the target functional group and minimizing the hydrolysis of the reactive group on the crosslinker.[2]

Diagram: pH Optimization for NHS-Maleimide Crosslinking

cluster_0 NHS Ester Reaction (Amine Target) cluster_1 Maleimide Reaction (Thiol Target) cluster_2 Workflow Logic NHS_pH Optimal pH: 7.2 - 8.5 NHS_Reactivity Amine Reactivity Increases with pH NHS_pH->NHS_Reactivity Favors NHS_Hydrolysis NHS Ester Hydrolysis (Competing Reaction) Increases Sharply > pH 8.5 NHS_pH->NHS_Hydrolysis Balances Step1 Step 1: React NHS Ester MAL_pH Optimal pH: 6.5 - 7.5 MAL_Reactivity High Thiol Specificity MAL_pH->MAL_Reactivity Ensures MAL_SideReaction Amine Reactivity (Side Reaction) Increases > pH 7.5 MAL_pH->MAL_SideReaction Minimizes MAL_Hydrolysis Maleimide Hydrolysis (Competing Reaction) Increases with pH MAL_pH->MAL_Hydrolysis Minimizes Step2 Step 2: React Maleimide Step1->Step2 Then

Caption: Logical diagram of pH effects on NHS-ester and maleimide reactions.

Data Summary Tables

Quantitative data and recommended starting conditions are summarized below.

Table 1: Recommended Buffers and pH Conditions

Reaction StepFunctional GroupOptimal pH RangeRecommended BuffersBuffers to Avoid
Step 1: Amine Activation NHS Ester7.2 - 8.5 (Optimal: 8.3)[1][6]Phosphate (PBS), Bicarbonate/Carbonate, Borate, HEPES[1]Primary amine buffers: Tris, Glycine (compete with reaction)[1][2]
Step 2: Thiol Conjugation Maleimide6.5 - 7.5[4][5][7]Phosphate (PBS), HEPES, Tris[8][9] (Degassed to prevent thiol oxidation)[7]Buffers containing thiols (e.g., DTT, β-mercaptoethanol)

Table 2: Typical Reaction Parameters

ParameterStep 1: Amine ActivationStep 2: Thiol Conjugation
Molar Excess (Linker:Protein) 10- to 50-fold[5]1:1 (Maleimide-Protein:Thiol-Protein)
Protein Concentration 1 - 10 mg/mL[2]Dependent on application
Temperature 4°C or Room Temperature4°C or Room Temperature
Reaction Time 30 min - 2 hours (RT) or 2 - 4 hours (4°C)[1][5]30 min - 2 hours (RT) or 2 - 4 hours (4°C)[5]
Quenching Reagent 50-100 mM Tris or Glycine[2]N-ethylmaleimide or Cysteine

Experimental Protocols

Diagram: Two-Step Protein Conjugation Workflow

start Start prep_p1 Prepare Protein A (Amine-containing) in Amine-Free Buffer (pH 7.2-8.5) start->prep_p1 react_nhs Step 1: NHS Reaction Add Linker to Protein A Incubate 0.5-2h RT prep_p1->react_nhs prep_linker Dissolve Linker in DMSO or DMF prep_linker->react_nhs purify Purification Remove excess linker (Desalting Column) react_nhs->purify buffer_exchange Buffer Exchange into Thiol-Reactive Buffer (pH 6.5-7.5, Degassed) purify->buffer_exchange react_mal Step 2: Maleimide Reaction Combine Activated Protein A with Protein B Incubate 0.5-2h RT buffer_exchange->react_mal prep_p2 Prepare Protein B (Thiol-containing) (Reduce disulfides if needed) prep_p2->react_mal quench Optional: Quench Excess Maleimides react_mal->quench final_purify Final Purification (e.g., Size Exclusion Chromatography) quench->final_purify end End: Purified Conjugate final_purify->end

Caption: Workflow for two-step protein-protein conjugation using NHS-Maleimide linker.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).

A. Materials and Reagents

  • Protein A: (e.g., Antibody) in an amine-free buffer.

  • Protein B: (e.g., Enzyme with a free cysteine) in a degassed, thiol-compatible buffer.

  • This compound Linker

  • Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[10]

  • Amine-Reactive Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.

  • Thiol-Reactive Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 2 mM EDTA, pH 7.0 (degassed).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[2]

  • Purification: Desalting columns (e.g., Sephadex G-25) and equipment for final purification (e.g., FPLC/SEC).

B. Procedure

Step 1: Activation of Protein A with NHS-Maleimide Linker

  • Prepare Protein A: Ensure Protein A is in the Amine-Reactive Buffer at a concentration of 2-10 mg/mL.

  • Prepare Linker Stock: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

  • Calculate Molar Excess: Determine the volume of linker stock needed for a 20-fold molar excess.

    • Vol (µL) = 20 × [Protein A conc. (mg/mL) / MW Protein A (kDa)] × Vol Protein A (mL) × [1000 / Linker Stock conc. (mM)]

  • Reaction: Add the calculated volume of the linker stock solution to the Protein A solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C.[1]

Step 2: Purification of Maleimide-Activated Protein A

  • Remove Excess Linker: Immediately after incubation, remove the unreacted crosslinker using a desalting column equilibrated with the Thiol-Reactive Buffer.[5] This step also serves to exchange the protein into the correct buffer for the next reaction.

  • Collect Fractions: Collect the protein-containing fractions. The maleimide-activated Protein A is now ready for the next step. This intermediate should be used immediately as the maleimide group can hydrolyze in aqueous solutions.[4]

Step 3: Conjugation of Activated Protein A to Protein B

  • Prepare Protein B: Ensure Protein B is dissolved in the degassed Thiol-Reactive Buffer. If Protein B contains disulfide bonds that need to be reduced to generate free thiols, perform this step prior to conjugation.

    • Note on Reduction: TCEP is a recommended reducing agent as it does not contain thiols and does not need to be removed. If DTT is used, it must be completely removed (e.g., via a desalting column) before proceeding.[7][8]

  • Conjugation Reaction: Combine the maleimide-activated Protein A with Protein B. A 1:1 molar ratio is a common starting point, but this may require optimization.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[11]

Step 4: Quenching and Final Purification

  • Quenching (Optional): To cap any unreacted maleimide groups, add a solution of free cysteine or N-ethylmaleimide to the reaction mixture and incubate for an additional 20-30 minutes.

  • Final Purification: Purify the final conjugate from unreacted Protein A and Protein B using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the proteins.

  • Characterization and Storage: Characterize the conjugate using SDS-PAGE and UV-Vis spectrophotometry. Store the purified conjugate under appropriate conditions, often at -20°C or -80°C with a cryoprotectant like glycerol.[11]

References

Application Notes: Molar Ratio Calculations and Protocols for NHS-bis-PEG2-amide-Mal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NHS-bis-PEG2-amide-Mal is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] This reagent facilitates the covalent conjugation of amine-containing molecules to sulfhydryl-containing molecules, a cornerstone technique in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs).[3][4][5]

The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) at a pH of 7-9, forming a stable amide bond.[1][2] The maleimide group specifically reacts with sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5 to create a stable thioether bond.[1][2][6] The success of the conjugation process is critically dependent on the precise control of reaction parameters, most notably the molar ratios of the reactants. These notes provide detailed protocols and guidance for calculating the optimal molar ratios for typical two-step conjugation reactions.

Chemical Principles and Reaction Workflow

The conjugation process is typically performed in two sequential steps to ensure specificity and maximize yield.[1][2]

  • Amine Activation: The amine-containing molecule (Protein A) is first reacted with a molar excess of the this compound crosslinker. The NHS ester end couples with primary amines on Protein A.

  • Thiol Reaction: After removing the excess crosslinker, the maleimide-activated Protein A is introduced to the sulfhydryl-containing molecule (Protein B), forming the final conjugate.

A critical competing reaction for the NHS ester is hydrolysis, which increases at higher pH and can reduce conjugation efficiency.[7][8] Similarly, the maleimide group can undergo hydrolysis at a slower rate and can lose its specificity for thiols at a pH above 7.5, where it may react with amines.[2] Therefore, careful pH control is essential.

G cluster_0 Step 1: Amine Activation (pH 7.2-8.5) cluster_1 Step 2: Thiol Conjugation (pH 6.5-7.5) mol1 Protein A (Amine-Containing) reaction1 Reaction 1: Incubate 30-60 min RT or 2h at 4°C mol1->reaction1 crosslinker This compound (Molar Excess) crosslinker->reaction1 activated_mol Maleimide-Activated Protein A reaction1->activated_mol purify1 Purification (Desalting / Dialysis) activated_mol->purify1 excess_linker Excess Crosslinker purify1->excess_linker mol2 Protein B (Thiol-Containing) purify1->mol2 reaction2 Reaction 2: Incubate 30 min RT or 2h at 4°C purify1->reaction2 mol2->reaction2 final_conjugate Final Conjugate (Protein A - Linker - Protein B) reaction2->final_conjugate

References

Applications of NHS-bis-PEG2-amide-Mal in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, NHS-bis-PEG2-amide-Mal, is a valuable tool in the development of targeted drug delivery systems. Its unique architecture, featuring a central bis-amide core flanked by a short polyethylene (B3416737) glycol (PEG) spacer, an N-hydroxysuccinimide (NHS) ester, and a maleimide (B117702) group, offers distinct advantages in the precise construction of bioconjugates. This linker is particularly well-suited for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where controlled conjugation and specific drug placement are paramount for therapeutic efficacy and safety.

The NHS ester facilitates covalent attachment to primary amines, such as those on lysine (B10760008) residues of antibodies or other protein-based carriers. The maleimide group enables specific and stable conjugation to thiol groups, commonly found on cysteine residues of proteins or engineered into small molecule drugs. The bis-amide core provides structural definition, while the hydrophilic PEG2 spacer enhances solubility and can reduce non-specific interactions of the final conjugate.

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its application in the synthesis and characterization of ADCs.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is instrumental in linking potent cytotoxic drugs to monoclonal antibodies (mAbs). The NHS ester end of the linker is first reacted with an amine-containing drug or a drug-linker intermediate. The resulting maleimide-activated drug is then conjugated to the thiol groups of a reduced antibody, creating a stable ADC. The defined structure of the linker allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter influencing the ADC's therapeutic window.

  • PROTACs: In the field of targeted protein degradation, this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The defined length and chemical nature of the this compound linker are crucial for optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1]

  • Functionalization of Nanoparticles and Liposomes: The linker can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles or liposomes.[] This surface modification enhances the specific delivery of the encapsulated therapeutic agent to the target cells, minimizing off-target effects.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a general two-step procedure for the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound linker

  • Thiol-containing cytotoxic drug (e.g., a derivative of MMAE or DM1)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Reaction buffers:

    • Amine-reactive coupling buffer (e.g., PBS, pH 7.2-8.0)

    • Thiol-reactive conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Tangential Flow Filtration - TFF)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC with HIC or RP column, Mass Spectrometer)

Workflow Diagram:

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Drug-Linker Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quenching & Purification cluster_step5 Step 5: Characterization mAb Monoclonal Antibody (mAb) reduce Add Reducing Agent (TCEP/DTT) mAb->reduce reduced_mAb Reduced mAb with free thiols reduce->reduced_mAb conjugate React Reduced mAb and Activated Drug reduced_mAb->conjugate linker This compound activate React in Amine-reactive buffer linker->activate drug Amine-containing Drug drug->activate activated_drug Maleimide-activated Drug activate->activated_drug activated_drug->conjugate ADC_crude Crude ADC conjugate->ADC_crude quench Add Quenching Agent ADC_crude->quench purify Purify (SEC/TFF) quench->purify ADC_pure Purified ADC purify->ADC_pure characterize Analyze (HIC, LC-MS) ADC_pure->characterize DAR Determine DAR characterize->DAR

Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer.

    • Add a 10-20 fold molar excess of TCEP or DTT to the mAb solution.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent by buffer exchange using a desalting column or TFF, equilibrating with the thiol-reactive conjugation buffer.

  • Activation of the Drug with the Linker:

    • Dissolve the this compound linker and the amine-containing drug in a suitable organic solvent (e.g., DMSO).

    • Add the drug solution to the linker solution in the amine-reactive coupling buffer. A slight molar excess of the drug is typically used.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The progress can be monitored by LC-MS.

  • Conjugation of the Activated Drug to the Reduced Antibody:

    • Add the maleimide-activated drug solution to the reduced mAb solution. A typical molar ratio of drug-linker to antibody is between 5 and 10, depending on the desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Quenching and Purification:

    • Add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide-activated drug) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes.

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF. The final ADC should be in a formulation buffer suitable for storage.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the drug-linker. This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.[1][3]

      • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique can be used to determine the DAR by analyzing the mass of the light and heavy chains of the reduced ADC.[4]

      • UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

    • Purity and Aggregation Analysis:

      • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.[5]

    • In Vitro Cell-based Assays:

      • Evaluate the potency of the ADC by determining its IC50 value in a relevant cancer cell line.

Protocol 2: In Vitro Drug Release Assay

This protocol is designed to assess the stability of the linker and the release of the drug from the ADC under simulated physiological conditions.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS/MS) for quantifying the released drug

Workflow Diagram:

Drug_Release_Workflow start Incubate ADC in Plasma/PBS at 37°C timepoint Collect Aliquots at Different Time Points start->timepoint process Process Samples (e.g., Protein Precipitation) timepoint->process analyze Analyze by LC-MS/MS process->analyze quantify Quantify Released Drug analyze->quantify end Determine Release Kinetics quantify->end

Caption: Workflow for an in vitro drug release assay.

Procedure:

  • Incubate the ADC at a final concentration of 0.1-1 mg/mL in human or mouse plasma, and in parallel in PBS as a control.

  • Maintain the incubation at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 96 hours), collect aliquots of the incubation mixture.

  • Process the samples to precipitate the protein and extract the released drug (e.g., by adding a cold organic solvent like acetonitrile).

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released drug.

  • Plot the concentration of the released drug over time to determine the release kinetics.

Quantitative Data Summary

The following table provides a hypothetical example of the characterization data for an ADC synthesized using the this compound linker. Researchers should generate their own data for their specific ADC.

ParameterMethodResultReference
Average Drug-to-Antibody Ratio (DAR) HIC-HPLC3.8[6]
DAR Distribution
DAR 0HIC-HPLC5%[3]
DAR 2HIC-HPLC25%[3]
DAR 4HIC-HPLC60%[3]
DAR 6HIC-HPLC10%[3]
Monomer Purity SEC-HPLC>98%
In Vitro Potency (IC50) Cell-based assay1.5 nM[7]
Drug Release in Plasma (72h) LC-MS/MS< 5%[7]

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for an ADC that, upon internalization and linker cleavage, releases a cytotoxic drug that induces apoptosis.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Drug Free Cytotoxic Drug Drug_Release->Drug Target Intracellular Target (e.g., Tubulin) Drug->Target Binding & Inhibition Apoptosis Apoptosis Target->Apoptosis Induction

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Conclusion

The this compound linker offers a robust and versatile platform for the development of sophisticated drug delivery systems. Its well-defined structure and dual reactivity enable precise control over the conjugation process, leading to more homogeneous and potentially more effective therapeutic agents. The protocols and information provided herein serve as a guide for researchers to harness the potential of this linker in their drug development endeavors. It is essential to optimize the reaction conditions and thoroughly characterize the final bioconjugate to ensure its quality, stability, and desired biological activity.

References

Application Notes and Protocols for Immobilizing Enzymes on Surfaces with NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technique in biotechnology, enabling the development of robust and reusable biocatalytic systems for a wide range of applications, including biosensors, diagnostics, and pharmaceutical manufacturing. The covalent attachment of enzymes to solid supports enhances their stability and facilitates their separation from reaction products.[1][2] NHS-bis-PEG2-amide-Mal is a heterobifunctional crosslinker designed for the efficient and specific conjugation of enzymes to amine-functionalized surfaces.

This crosslinker features a dual-ended structure with a N-hydroxysuccinimide (NHS) ester at one terminus and a maleimide (B117702) group at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts specifically with primary amines (-NH2) on the surface, while the maleimide group forms a stable thioether bond with free sulfhydryl groups (-SH) on the enzyme, typically from cysteine residues.[3] The PEG spacer provides hydrophilicity, reduces non-specific binding, and offers spatial separation between the enzyme and the surface, which can help to preserve the enzyme's native conformation and activity.[4][5]

These application notes provide a comprehensive guide to the principles, protocols, and expected outcomes for immobilizing enzymes on surfaces using this compound.

Chemical Structure and Reaction Mechanism

The this compound crosslinker facilitates a two-step covalent immobilization process. First, the NHS ester end of the linker reacts with an amine-functionalized surface to form a stable amide bond. Subsequently, the maleimide end of the now surface-bound linker reacts with a sulfhydryl group on the enzyme.

cluster_surface Amine-Functionalized Surface cluster_linker This compound cluster_enzyme Enzyme cluster_immobilized Immobilized Enzyme Surface Surface-NH₂ Linker NHS-PEG-Maleimide Surface->Linker Step 1: Amine Reaction (pH 7.2-8.5) Immobilized Surface-NH-CO-PEG-Maleimide-S-Enzyme Enzyme Enzyme-SH Linker->Enzyme Step 2: Thiol Reaction (pH 6.5-7.5)

Figure 1: Reaction mechanism of this compound.

Experimental Protocols

Materials and Reagents
  • Surface: Amine-functionalized glass slides, silicon wafers, or microplate wells.

  • Crosslinker: this compound

  • Enzyme: Enzyme with accessible sulfhydryl groups (e.g., Glucose Oxidase, Horseradish Peroxidase, β-Galactosidase). If the enzyme lacks free thiols, they can be introduced using Traut's reagent (2-iminothiolane).

  • Buffers:

    • Activation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2

    • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2

    • Washing Buffer: Activation or Conjugation Buffer with 0.05% Tween-20

    • Storage Buffer: 50 mM Phosphate Buffer, pH 7.4, with 50% glycerol

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Solvent for Crosslinker: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol 1: Immobilization of a Thiol-Containing Enzyme

This protocol outlines the steps for immobilizing an enzyme that has accessible cysteine residues.

start Start prep_surface 1. Prepare Amine-Functionalized Surface start->prep_surface prep_linker 2. Prepare this compound Solution prep_surface->prep_linker activate_surface 3. Activate Surface with Linker (1 hour, RT) prep_linker->activate_surface wash1 4. Wash Surface activate_surface->wash1 prep_enzyme 5. Prepare Enzyme Solution wash1->prep_enzyme conjugate_enzyme 6. Conjugate Enzyme to Activated Surface (2 hours, RT or 4°C overnight) prep_enzyme->conjugate_enzyme quench 7. Quench Unreacted Maleimide Groups conjugate_enzyme->quench wash2 8. Wash Surface quench->wash2 store 9. Store Immobilized Enzyme wash2->store end End store->end

Figure 2: Experimental workflow for enzyme immobilization.

Step-by-Step Procedure:

  • Surface Preparation:

    • Clean the amine-functionalized surface by sonicating in ethanol (B145695) and then deionized water for 15 minutes each.

    • Dry the surface under a stream of nitrogen gas.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Surface Activation:

    • Dilute the crosslinker solution 1:50 in Activation Buffer to a final concentration of 0.2 mg/mL.

    • Cover the amine-functionalized surface with the diluted crosslinker solution.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the surface three times with Washing Buffer to remove excess crosslinker.

    • Rinse with Activation Buffer.

  • Enzyme Preparation:

    • Dissolve the thiol-containing enzyme in Conjugation Buffer to a final concentration of 0.1-1.0 mg/mL.

  • Enzyme Conjugation:

    • Cover the activated surface with the enzyme solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • To block any unreacted maleimide groups, incubate the surface with a solution of 5 mM L-cysteine in Conjugation Buffer for 30 minutes at room temperature.

  • Final Washing:

    • Wash the surface three times with Washing Buffer to remove non-covalently bound enzyme.

    • Rinse with Storage Buffer.

  • Storage:

    • Store the enzyme-immobilized surface in Storage Buffer at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Characterization of Immobilized Enzyme

A. Determination of Immobilization Efficiency:

  • Measure the protein concentration of the enzyme solution before and after the conjugation step using a standard protein assay (e.g., Bradford or BCA assay).

  • The amount of immobilized enzyme is the difference between the initial and final protein concentrations.

  • Immobilization efficiency (%) = (Amount of immobilized enzyme / Initial amount of enzyme) x 100.

B. Enzyme Activity Assay:

  • Perform a suitable activity assay for the specific enzyme. For example, for β-galactosidase, use a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measure the absorbance of the product at 420 nm.[6]

  • Compare the activity of the immobilized enzyme to that of the free enzyme under the same conditions to determine the relative activity.

Quantitative Data

The following tables provide representative data for the immobilization of common enzymes using a heterobifunctional PEG linker. Actual results may vary depending on the specific enzyme, surface, and experimental conditions.

Table 1: Immobilization Efficiency and Activity Retention

EnzymeSurfaceImmobilization Efficiency (%)Retained Specific Activity (%)Reference
β-GalactosidaseAmine-functionalized glass~85%~92% (after 10 reuses)[6][7]
Glucose OxidaseAmine-modified electrode~94%Varies with conditions[8]
Horseradish PeroxidaseAmine-functionalized nanoparticlesHigh (not quantified)>50%[4][9]

Table 2: Stability of Immobilized Enzymes

EnzymeStorage ConditionStabilityReference
Horseradish Peroxidase4°C in bufferRetains activity for over 3 months[4]
Horseradish PeroxidaseRoom TemperatureStable for at least 1 month[9][10]
β-Galactosidase60°C for 10 minNo significant loss in activity[6]

Application in Biosensor Signaling Pathways

Immobilized enzymes are integral components of many biosensors. For instance, in an amperometric glucose biosensor, glucose oxidase is immobilized on an electrode surface.

cluster_surface Electrode Surface Electrode Electrode H2O H₂O Electrode->H2O Electrons 2e⁻ Electrode->Electrons GOx Immobilized Glucose Oxidase Gluconolactone Gluconolactone GOx->Gluconolactone Oxidation H2O2 H₂O₂ GOx->H2O2 Glucose Glucose Glucose->GOx Oxygen O₂ Oxygen->GOx H2O2->Electrode Electrochemical Oxidation Signal Current Signal Electrons->Signal Proportional to Glucose Concentration

Figure 3: Signaling pathway of an amperometric glucose biosensor.

In this system, glucose oxidase catalyzes the oxidation of glucose to gluconolactone, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then electrochemically oxidized at the electrode surface, generating an electrical current that is directly proportional to the glucose concentration in the sample. The this compound linker provides a stable and oriented attachment of the enzyme to the electrode, ensuring efficient signal transduction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Efficiency Inactive NHS esterUse fresh crosslinker solution. Ensure DMF/DMSO is anhydrous.
Insufficient amine groups on the surfaceVerify surface functionalization.
Competing hydrolysis of NHS esterPerform the reaction at a slightly lower pH (7.0-7.2). Work quickly.
Low Enzyme Activity Conformational changes upon immobilizationOptimize enzyme concentration and incubation time.
Steric hindranceConsider using a linker with a longer PEG spacer.
Inactivation by organic solventMinimize the final concentration of DMF/DMSO in the reaction buffer.
High Non-specific Binding Insufficient washingIncrease the number of washing steps and the concentration of Tween-20.
Hydrophobic interactionsInclude a blocking step with a protein like BSA after enzyme immobilization.

References

Application Notes and Protocols for Labeling Cysteine Residues in Proteins with NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern bioconjugation, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs), the creation of diagnostic tools, and the study of protein function. The heterobifunctional crosslinker, NHS-bis-PEG2-amide-Mal, offers a powerful tool for this purpose. This molecule features a maleimide (B117702) group that reacts specifically with the sulfhydryl (thiol) group of cysteine residues, and an N-hydroxysuccinimide (NHS) ester that couples with primary amines (e.g., on a payload molecule or another protein). The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential immunogenicity of the conjugate.[][2]

This document provides detailed application notes and protocols for the use of this compound in labeling cysteine residues on proteins, with a particular focus on the generation of antibody-drug conjugates. For the purpose of these notes, we will refer to the commercially available and structurally similar analog, Mal-amido-PEG2-NHS ester , as a representative of this class of reagents.[3][4]

Key Features of Maleimide-Cysteine Conjugation:

  • High Specificity: Under controlled pH conditions (6.5-7.5), the maleimide group exhibits high reactivity towards the thiol group of cysteine residues, minimizing off-target reactions with other amino acid side chains.[5][6]

  • Stable Thioether Bond: The Michael addition reaction between the maleimide and the cysteine thiol forms a stable covalent thioether bond.[7]

  • Versatility: The bifunctional nature of the linker allows for a two-step conjugation process, first activating a payload molecule and then conjugating it to the target protein.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during protein conjugation with maleimide-PEG-NHS linkers. The exact values can vary depending on the specific protein, payload, and reaction conditions.

Table 1: Labeling Efficiency and Protein Recovery

ParameterTypical RangeMethod of DeterminationNotes
Labeling Efficiency 80-95%UV-Vis Spectroscopy, Mass Spectrometry (MS)Efficiency depends on the accessibility of the cysteine residue and the freshness of the maleimide reagent.[8]
Protein Recovery 70-90%UV-Vis Spectroscopy (A280), BCA AssayLosses can occur during purification steps (e.g., size exclusion chromatography or dialysis).[9]
Drug-to-Antibody Ratio (DAR) 2 - 4 (for ADCs)Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)For ADCs, a controlled DAR is crucial for efficacy and safety. A DAR of ~4 is often targeted for cysteine-linked ADCs.[10]

Table 2: Conjugate Stability

ConditionTimePercent Conjugate RemainingNotes
Human Plasma at 37°C 7 days>80%The thioether bond formed by maleimide conjugation can undergo a retro-Michael reaction, leading to deconjugation. The stability is influenced by the local chemical environment of the cysteine.[11][12]
PBS with 5 mM Cysteine at 37°C 7 days~92%This in vitro model assesses stability in the presence of competing thiols. The stability of the alkyl thiol-maleimide adduct is generally high.[12]
Long-term Storage at -20°C 1 year>95%For long-term storage, conjugates are generally stable when stored frozen in an appropriate buffer.

Experimental Protocols

The following protocols provide a general framework for the creation of an antibody-drug conjugate (ADC) using a Mal-amido-PEG2-NHS ester.

Protocol 1: Two-Step Conjugation for ADC Generation

This protocol involves first reacting the NHS ester end of the linker with an amine-containing payload (e.g., a cytotoxic drug) and then reacting the maleimide end with the reduced cysteine residues of an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-containing payload (drug)

  • Mal-amido-PEG2-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Step 1: Activation of the Payload with Mal-amido-PEG2-NHS Ester

  • Dissolve the amine-containing payload and a 1.5-fold molar excess of Mal-amido-PEG2-NHS ester in anhydrous DMSO.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to catalyze the reaction.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker conjugate.

  • The activated payload can be purified at this stage or used directly in the next step if the reaction is near-quantitative.

Step 2: Antibody Reduction

  • Prepare the antibody in a degassed reaction buffer at a concentration of 5-10 mg/mL.

  • To reduce the interchain disulfide bonds and expose free cysteine thiols, add a 5 to 10-fold molar excess of TCEP.

  • Incubate for 1-2 hours at 37°C.

  • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer. It is crucial to proceed to the next step immediately to prevent re-oxidation of the thiols.

Step 3: Conjugation of Activated Payload to the Antibody

  • Immediately after TCEP removal, add the activated payload-linker from Step 1 to the reduced antibody solution. A 5 to 10-fold molar excess of the activated payload over the antibody is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes.

Step 4: Purification of the ADC

  • Purify the resulting ADC from unconjugated payload-linker and other reaction components using a size exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Collect the fractions containing the purified ADC.

  • Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the Drug-to-Antibody Ratio (DAR).

Protocol 2: Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can resolve the different drug-loaded species, allowing for a precise determination of the DAR distribution and the average DAR.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step conjugation workflow for generating an antibody-drug conjugate.

ADC_Workflow Payload Amine-containing Payload (Drug) ActivatedPayload Activated Payload (Maleimide-functionalized) Payload->ActivatedPayload Step 1: Activation Linker Mal-amido-PEG2-NHS Ester Linker->ActivatedPayload Conjugation Conjugation Reaction ActivatedPayload->Conjugation Antibody Antibody (e.g., Trastuzumab) with Disulfide Bonds Reduction Reduction (TCEP) Antibody->Reduction ReducedAb Reduced Antibody with Free Cysteines Reduction->ReducedAb Step 2: Reduction ReducedAb->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Step 3: Conjugation Purification Purification (SEC) CrudeADC->Purification Step 4: Purification FinalADC Purified ADC Purification->FinalADC Characterization Characterization (HIC, MS for DAR) FinalADC->Characterization Step 5: Analysis FinalProduct Final Characterized ADC Product Characterization->FinalProduct

Caption: Workflow for ADC generation using a heterobifunctional linker.

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC

This diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor on a cancer cell, leading to the inhibition of downstream signaling pathways.

HER2_Signaling cluster_cell Cancer Cell ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binds ADC->HER2 Blocks Dimerization & Signaling Internalization Receptor-Mediated Endocytosis HER2->Internalization Internalizes PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK activates Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Drug Cytotoxic Drug DrugRelease->Drug Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of a HER2-targeted ADC.

References

Application Notes and Protocols for the Purification of NHS-bis-PEG2-amide-Mal Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-bis-PEG2-amide-Mal is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines, while the maleimide group selectively reacts with sulfhydryl groups. This linker is instrumental in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, where precise and stable linkage between two distinct molecular entities is paramount.

The purification of the resulting conjugate is a critical downstream process to remove unreacted starting materials, byproducts, and excess linker, ensuring the homogeneity, purity, and safety of the final product. This document provides detailed application notes and protocols for the most common and effective purification methods for this compound conjugates.

Pre-Purification: Quenching the Reaction

Before proceeding to purification, it is crucial to quench the conjugation reaction to cap any unreacted maleimide groups. This prevents unwanted side reactions and ensures the stability of the conjugate.

Protocol: Quenching Unreacted Maleimide Groups

  • Reagent Preparation: Prepare a stock solution of a quenching agent such as L-cysteine or N-acetylcysteine (typically 100 mM in a compatible buffer, e.g., PBS).

  • Quenching Step: Add a 5 to 10-fold molar excess of the quenching agent to the reaction mixture.

  • Incubation: Allow the quenching reaction to proceed for 30 minutes at room temperature with gentle stirring.

  • Proceed to Purification: The quenched reaction mixture is now ready for purification.

Purification Methodologies

The choice of purification method depends on the specific characteristics of the conjugate, the nature of the impurities, and the desired scale of the purification. The most common techniques include Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Tangential Flow Filtration (TFF), and Dialysis.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is particularly effective for removing small molecule impurities such as unreacted linker, quenching agent, and byproducts from the larger conjugate.[][2]

Application Notes:

  • Principle: Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer retention time.

  • Advantages: Mild separation conditions that preserve the integrity of the biomolecule, effective for removing small molecule impurities.

  • Limitations: May not effectively separate the desired conjugate from unreacted starting biomolecules of similar size.

Experimental Protocol: Preparative SEC

  • Instrumentation:

    • Liquid chromatography system with a preparative pump and UV detector.

    • SEC column suitable for the molecular weight range of the conjugate (e.g., Sephadex G-25, Superdex 75, or equivalent).

  • Reagents:

    • Mobile Phase (Elution Buffer): Phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with the stability of the conjugate. Ensure the buffer is filtered and degassed.

  • Procedure:

    • Column Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of the mobile phase at the desired flow rate until a stable baseline is achieved.

    • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

    • Sample Injection: Inject the filtered sample onto the column. The sample volume should typically not exceed 5% of the total column volume to ensure optimal resolution.

    • Elution: Elute the sample with the mobile phase at a constant flow rate.

    • Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 280 nm for proteins or another appropriate wavelength for the conjugate). The conjugate is expected to elute in the earlier fractions, followed by smaller impurities.

    • Purity Analysis: Analyze the collected fractions using analytical SEC-HPLC or LC-MS to identify the fractions containing the pure conjugate.

    • Pooling and Concentration: Pool the pure fractions and concentrate if necessary using centrifugal filtration or TFF.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating the desired conjugate from unreacted starting materials and closely related impurities.[]

Application Notes:

  • Principle: Molecules in the mobile phase interact with a non-polar stationary phase. Molecules with higher hydrophobicity interact more strongly with the stationary phase and have a longer retention time. Elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase.

  • Advantages: High resolving power, capable of separating species with minor differences in structure.

  • Limitations: The use of organic solvents and acidic conditions may not be suitable for all biomolecules.

Experimental Protocol: Preparative RP-HPLC

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

    • C18 or C4 preparative column, depending on the hydrophobicity of the conjugate.

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure:

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is observed.

    • Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1% and filter through a 0.22 µm filter.

    • Sample Injection: Inject the prepared sample onto the column.

    • Elution: Elute the bound molecules using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 70% Mobile Phase B over 30-60 minutes.

    • Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram.

    • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC or LC-MS to identify those containing the purified conjugate.

    • Solvent Removal: Pool the pure fractions and remove the organic solvent and TFA, typically by lyophilization.

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for concentrating and desalting/buffer exchanging solutions. It is particularly useful for removing small molecule impurities from larger conjugates.[3][4]

Application Notes:

  • Principle: The sample solution is pumped tangentially across the surface of a membrane. This cross-flow prevents the build-up of molecules on the membrane surface, which can cause fouling. Molecules smaller than the membrane's molecular weight cutoff (MWCO) pass through the membrane (permeate), while larger molecules are retained (retentate).

  • Advantages: Fast processing times, scalable, and can be used for both concentration and buffer exchange (diafiltration).[3]

  • Limitations: Not a high-resolution technique; will not separate molecules of similar size.

Experimental Protocol: TFF for Desalting and Buffer Exchange

  • Instrumentation:

    • TFF system (e.g., a lab-scale cassette system).

    • Membrane cassette with an appropriate MWCO (typically 3-5 times smaller than the molecular weight of the conjugate).

  • Reagents:

    • Diafiltration Buffer: The desired final buffer for the purified conjugate (e.g., PBS, pH 7.4).

  • Procedure:

    • System Preparation: Install the membrane cassette and flush the system with purified water to remove any storage solution.

    • Equilibration: Equilibrate the system with the diafiltration buffer.

    • Sample Loading: Load the quenched reaction mixture into the sample reservoir.

    • Concentration (Optional): If necessary, concentrate the sample by allowing permeate to be removed while recirculating the retentate.

    • Diafiltration: Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process exchanges the buffer and removes small molecule impurities. Typically, 5-10 diavolumes are required for efficient removal.

    • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

    • Recovery: Collect the purified and concentrated conjugate from the system.

Dialysis

Dialysis is a simple and widely used method for separating molecules based on size through diffusion across a semi-permeable membrane. It is effective for removing small molecule impurities.

Application Notes:

  • Principle: The sample is placed in a dialysis bag or cassette made of a semi-permeable membrane with a specific MWCO. The bag is then placed in a large volume of a dialysis buffer. Small molecules can freely pass through the membrane into the buffer, while larger molecules are retained inside the bag.

  • Advantages: Simple to perform, gentle on the sample.

  • Limitations: Slow process, requires large volumes of buffer, and does not concentrate the sample.

Experimental Protocol: Dialysis

  • Materials:

    • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa for small molecule conjugates).

    • Large beaker or container.

    • Stir plate and stir bar.

  • Reagents:

    • Dialysis Buffer: The desired final buffer for the conjugate.

  • Procedure:

    • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or ethanol).

    • Sample Loading: Load the quenched reaction mixture into the dialysis bag/cassette and seal it securely.

    • Dialysis: Place the sealed bag/cassette in a beaker containing a large volume of the dialysis buffer (typically 100-1000 times the sample volume). Place the beaker on a stir plate and stir gently.

    • Buffer Changes: Change the dialysis buffer every few hours for the first day, and then overnight. Typically, 3-4 buffer changes are sufficient to remove the majority of small molecule impurities.

    • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified conjugate.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of each purification method for a typical this compound conjugate purification. The actual values will vary depending on the specific conjugate and reaction conditions.

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) >95%80-95%ModerateMild conditions, effective for small impurity removal.Lower resolution for similarly sized molecules.
Reversed-Phase HPLC (RP-HPLC) >98%70-90%Low to ModerateHigh resolution, separates closely related species.Harsh conditions (organic solvents, acid).
Tangential Flow Filtration (TFF) >90%>95%HighFast, scalable, combines concentration and buffer exchange.Low resolution, does not separate by size effectively.
Dialysis >90%>95%LowSimple, gentle method.Slow, requires large buffer volumes, dilutes sample.

Mandatory Visualizations

Conjugation and Purification Workflow

G cluster_0 Conjugation cluster_1 Quenching cluster_2 Purification cluster_3 Analysis Molecule_A Molecule A (Amine-containing) Conjugation_Reaction Conjugation Reaction Molecule_A->Conjugation_Reaction Linker This compound Linker->Conjugation_Reaction Molecule_B Molecule B (Thiol-containing) Molecule_B->Conjugation_Reaction Quenching Quench with L-cysteine Conjugation_Reaction->Quenching SEC Size Exclusion Chromatography Quenching->SEC RP_HPLC Reversed-Phase HPLC Quenching->RP_HPLC TFF Tangential Flow Filtration Quenching->TFF Dialysis Dialysis Quenching->Dialysis Analysis Purity & Identity Confirmation (LC-MS, HPLC) SEC->Analysis RP_HPLC->Analysis TFF->Analysis Dialysis->Analysis G cluster_0 Primary Purification Goal cluster_1 Recommended Method Start Crude Conjugate Mixture High_Purity High Purity & Resolution Start->High_Purity Speed_Scale Speed & Scalability Start->Speed_Scale Gentle_Handling Gentle Handling Start->Gentle_Handling RP_HPLC Reversed-Phase HPLC High_Purity->RP_HPLC TFF Tangential Flow Filtration Speed_Scale->TFF SEC Size Exclusion Chromatography Gentle_Handling->SEC Dialysis Dialysis Gentle_Handling->Dialysis RP_HPLC->TFF (for buffer exchange) SEC->TFF (for concentration)

References

Application Notes and Protocols for Fluorescent Labeling of Proteins using NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted fluorescent labeling of proteins is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of protein localization, trafficking, and interactions. The heterobifunctional crosslinker, NHS-bis-PEG2-amide-Mal, offers a versatile tool for this purpose. This molecule features a single N-hydroxysuccinimide (NHS) ester and two maleimide (B117702) groups, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer.

The NHS ester facilitates the covalent attachment of the linker to a fluorescent dye that possesses a primary amine. Subsequently, the two maleimide groups can react with sulfhydryl groups, typically found on cysteine residues of a target protein. This allows for a two-step labeling strategy that provides specificity and control over the conjugation process. The PEG spacer enhances the solubility of the crosslinker and the final protein conjugate, potentially reducing aggregation and preserving protein function.

These application notes provide a comprehensive guide to utilizing this compound for the fluorescent labeling of proteins, including detailed experimental protocols, data presentation tables, and workflow diagrams.

Chemical Structure and Reaction Mechanism

The this compound crosslinker allows for a sequential two-step conjugation. The first step involves the reaction of the NHS ester with a primary amine on the fluorescent dye. The second step is the reaction of the maleimide groups on the dye-linker conjugate with thiol groups on the target protein.

cluster_step1 Step 1: NHS Ester Reaction with Fluorescent Dye cluster_step2 Step 2: Maleimide Reaction with Protein Dye_NH2 Fluorescent Dye with Primary Amine Dye_Linker Dye-Linker Conjugate Dye_NH2->Dye_Linker pH 8.3-8.5 NHS_Linker This compound NHS_Linker->Dye_Linker NHS_byproduct N-hydroxysuccinimide Dye_Linker->NHS_byproduct Dye_Linker_purified Purified Dye-Linker Conjugate Dye_Linker->Dye_Linker_purified Purification Protein_SH Protein with Thiol Groups (Cysteine) Labeled_Protein Fluorescently Labeled Protein Protein_SH->Labeled_Protein pH 6.5-7.5 Dye_Linker_purified->Labeled_Protein cluster_prep Preparation cluster_step1 Step 1: Dye-Linker Conjugation cluster_purify1 Purification 1 cluster_step2 Step 2: Protein Labeling cluster_purify2 Purification 2 & Analysis Prep_Dye Dissolve Fluorescent Dye in DMSO/DMF Mix_Dye_Linker Mix Dye and Linker Solutions Prep_Dye->Mix_Dye_Linker Prep_Linker Dissolve this compound in DMSO/DMF Prep_Linker->Mix_Dye_Linker Prep_Protein Prepare Protein Solution in Reaction Buffer Reduce_Protein Optional: Reduce Protein Disulfide Bonds with TCEP Prep_Protein->Reduce_Protein Incubate_1 Incubate at RT for 1 hr Mix_Dye_Linker->Incubate_1 Purify_Dye_Linker Purify Dye-Linker Conjugate (e.g., SEC) Incubate_1->Purify_Dye_Linker Mix_Protein_DyeLinker Mix Purified Dye-Linker with Protein Solution Purify_Dye_Linker->Mix_Protein_DyeLinker Reduce_Protein->Mix_Protein_DyeLinker Incubate_2 Incubate for 2-12 hrs Mix_Protein_DyeLinker->Incubate_2 Purify_Labeled_Protein Purify Labeled Protein (e.g., SEC or Dialysis) Incubate_2->Purify_Labeled_Protein Analyze_DOL Determine Degree of Labeling (DOL) Purify_Labeled_Protein->Analyze_DOL Store_Protein Store Labeled Protein Analyze_DOL->Store_Protein

Application Notes and Protocols for Hydrogel Creation Using NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal scaffolds for a variety of biomedical applications, including tissue engineering, regenerative medicine, and controlled drug delivery.[] The formation of stable hydrogel networks often relies on the use of crosslinking agents that covalently link polymer chains.

This document provides detailed protocols for creating hydrogels using NHS-bis-PEG2-amide-Mal , a heterobifunctional crosslinker. This crosslinker contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a short, flexible polyethylene (B3416737) glycol (PEG) spacer.

  • NHS esters react specifically with primary amines (-NH2) to form stable amide bonds.[2]

  • Maleimide groups react with sulfhydryl or thiol (-SH) groups to form stable thioether bonds.[2]

This dual reactivity allows for the precise and controlled crosslinking of two different polymer populations: one functionalized with amine groups and another with thiol groups. This methodology is particularly advantageous for creating biocompatible hydrogels under physiological conditions without the need for UV light or harsh chemical initiators, making it suitable for applications involving the encapsulation of sensitive biological molecules and cells.[3]

The PEG spacer enhances the water solubility of the crosslinker and the resulting hydrogel, while also providing flexibility to the polymer network.[2] The properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be tuned by varying the concentration of the polymers and the crosslinker.

Key Applications:

  • Controlled Drug Delivery: The porous network of the hydrogel can be used to encapsulate therapeutic molecules, such as small molecule drugs, peptides, and proteins, for sustained release.[4]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix (ECM), providing structural support for cell growth and tissue regeneration.

  • 3D Cell Culture: The biocompatible nature of the gelation process allows for the encapsulation of cells within a 3D environment that mimics their native tissue, which is invaluable for studying cell behavior and for therapeutic applications.

Experimental Protocols

Protocol 1: Preparation of Amine- and Thiol-Functionalized Polymer Precursors

This protocol describes the preparation of the polymer solutions that will be crosslinked to form the hydrogel. Common polymer backbones for this application include hyaluronic acid (HA), gelatin, and multi-arm PEG. For this protocol, we will use generic "amine-functionalized polymer" and "thiol-functionalized polymer" as placeholders.

Materials:

  • Amine-functionalized polymer (e.g., amine-terminated multi-arm PEG, chitosan)

  • Thiol-functionalized polymer (e.g., thiolated hyaluronic acid, cysteine-containing peptides)

  • This compound crosslinker

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Polymer Solutions:

    • Dissolve the amine-functionalized polymer in PBS (pH 7.2-7.4) to the desired final concentration (e.g., 5% w/v). Vortex gently until fully dissolved.

    • Dissolve the thiol-functionalized polymer in a separate tube of PBS (pH 7.2-7.4) to the desired final concentration (e.g., 5% w/v). Vortex gently until fully dissolved.

    • Keep both polymer solutions on ice.

  • Prepare Crosslinker Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). The NHS ester is moisture-sensitive, so prolonged exposure to aqueous solutions before mixing should be avoided.

Protocol 2: Hydrogel Formation

This protocol details the mixing of the precursor solutions to initiate hydrogel formation. The gelation time can be influenced by the concentration of polymers and crosslinker, pH, and temperature.

Materials:

  • Prepared amine-functionalized polymer solution

  • Prepared thiol-functionalized polymer solution

  • Prepared this compound crosslinker solution

  • Molds for hydrogel casting (e.g., PDMS molds, well plates)

Procedure:

  • In a sterile microcentrifuge tube, combine the amine-functionalized polymer solution and the thiol-functionalized polymer solution in a 1:1 volume ratio.

  • Gently mix the polymer solutions by pipetting up and down.

  • Add the this compound crosslinker solution to the mixed polymer solution. The final concentration of the crosslinker should be optimized based on the desired gelation time and mechanical properties. A 1:1 molar ratio of NHS ester to amine groups and maleimide to thiol groups is a good starting point.

  • Immediately and thoroughly mix the final solution by vortexing for 3-5 seconds.

  • Pipette the mixture into the desired molds.

  • Allow the hydrogels to cure at room temperature or 37°C. Gelation can occur within minutes to an hour. Monitor gelation by tilting the mold to see if the solution still flows.

Protocol 3: Characterization of Hydrogel Properties

1. Swelling Ratio Measurement:

  • Prepare hydrogel discs of a known initial weight (Wi).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • The swelling ratio can be calculated as: (Ws - Wi) / Wi.

2. Mechanical Testing (Rheology):

  • Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.

  • Place a hydrogel disc on the bottom plate of the rheometer.

  • Lower the upper plate to contact the hydrogel.

  • Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G''). G' represents the elastic properties, while G'' represents the viscous properties of the hydrogel.

Protocol 4: Drug Encapsulation and Release Study

Encapsulation:

  • Prepare the polymer and crosslinker solutions as described in Protocol 1.

  • Dissolve the therapeutic agent (drug, protein, etc.) in the mixed polymer solution (from step 1 of Protocol 2) before adding the crosslinker.

  • Proceed with hydrogel formation as described in Protocol 2. The therapeutic agent will be physically entrapped within the hydrogel network.

In Vitro Release Study:

  • Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS at 37°C).

  • At specific time points, collect a sample of the release buffer.

  • Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative release of the drug over time.

Data Presentation

The following tables summarize typical quantitative data for PEG-based hydrogels formed through thiol-maleimide chemistry. Note that the exact values will depend on the specific polymers, concentrations, and experimental conditions used.

Table 1: Mechanical Properties of PEG-based Hydrogels

Polymer SystemPolymer Concentration (w/v)Crosslinker Concentration (molar ratio)Storage Modulus (G') (kPa)Young's Modulus (kPa)
4-arm PEG-Mal + PEG-dithiol10%1:13.2 ± 0.49.6 ± 1.2
8-arm PEG-Mal + PEG-dithiol10%1:18.5 ± 0.925.5 ± 2.7
4-arm PEG-Mal + PEG-dithiol20%1:112.1 ± 1.536.3 ± 4.5
8-arm PEG-Mal + PEG-dithiol20%1:125.3 ± 2.875.9 ± 8.4

Table 2: Swelling Properties of PEG-based Hydrogels

Polymer SystemPolymer Concentration (w/v)Equilibrium Swelling Ratio (in PBS)
4-arm PEG-Mal + PEG-dithiol10%15.2 ± 1.8
8-arm PEG-Mal + PEG-dithiol10%10.5 ± 1.2
4-arm PEG-Mal + PEG-dithiol20%8.3 ± 0.9
8-arm PEG-Mal + PEG-dithiol20%5.1 ± 0.6

Visualizations

The following diagrams illustrate key workflows and a relevant signaling pathway.

Hydrogel_Formation_Workflow cluster_0 Precursor Preparation cluster_1 Hydrogel Synthesis Amine-Polymer Amine-Polymer Amine-Sol Amine-Sol Amine-Polymer->Amine-Sol dissolve Thiol-Polymer Thiol-Polymer Thiol-Sol Thiol-Sol Thiol-Polymer->Thiol-Sol dissolve Crosslinker This compound Crosslinker-Sol Crosslinker-Sol Crosslinker->Crosslinker-Sol dissolve PBS_Buffer PBS Buffer (pH 7.2-7.4) PBS_Buffer->Amine-Sol PBS_Buffer->Thiol-Sol DMSO DMSO DMSO->Crosslinker-Sol Mix_Polymers Mix Polymer Solutions Amine-Sol->Mix_Polymers Thiol-Sol->Mix_Polymers Add_Crosslinker Add Crosslinker Crosslinker-Sol->Add_Crosslinker Mix_Polymers->Add_Crosslinker Casting Cast into Mold Add_Crosslinker->Casting Curing Cure at 37°C Casting->Curing Hydrogel Hydrogel Curing->Hydrogel Drug_Delivery_Workflow Polymer_Mix Mixed Polymer Solution (Amine + Thiol) Drug_Polymer_Mix Drug-Polymer Mixture Polymer_Mix->Drug_Polymer_Mix Drug Therapeutic Agent Drug->Drug_Polymer_Mix Gelation Initiate Gelation Drug_Polymer_Mix->Gelation Crosslinker This compound Crosslinker->Gelation Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Gelation->Drug_Loaded_Hydrogel Release_Study In Vitro Release Study Drug_Loaded_Hydrogel->Release_Study Data_Analysis Analyze Drug Concentration Release_Study->Data_Analysis Smad_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus BMP2 BMP-2 BMPR2 BMP Receptor II BMP2->BMPR2 binds BMPR1 BMP Receptor I BMPR2->BMPR1 recruits & phosphorylates Smad158 Smad1/5/8 BMPR1->Smad158 phosphorylates pSmad158 p-Smad1/5/8 Complex p-Smad1/5/8 + Smad4 Complex pSmad158->Complex binds Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (e.g., Runx2, Osterix) Complex->Transcription translocates to nucleus & activates Differentiation Osteogenic Differentiation Transcription->Differentiation

References

Troubleshooting & Optimization

How to prevent protein aggregation during NHS-bis-PEG2-amide-Mal conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent protein aggregation during NHS-bis-PEG2-amide-Mal conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Protein aggregation during this two-step conjugation process can be triggered by several factors:

  • Physicochemical Properties of the Linker: The this compound linker, particularly if it contains hydrophobic moieties, can increase the overall hydrophobicity of the protein surface upon conjugation, leading to intermolecular association and aggregation.[1]

  • Intermolecular Crosslinking: If the protein of interest possesses both accessible primary amines (like lysine (B10760008) residues) and free thiols (from cysteine residues), the bifunctional linker can inadvertently connect multiple protein molecules, resulting in aggregation.[1]

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or inappropriate buffer composition can compromise protein stability, leading to unfolding and subsequent aggregation.[1][2][3]

  • High Protein and/or Reagent Concentration: Elevated concentrations of the protein or the crosslinker increase the probability of intermolecular interactions, which can promote aggregation.[4]

  • Over-labeling: The attachment of an excessive number of linker molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[1]

Q2: How does pH affect the efficiency of the conjugation and protein stability?

The pH of the reaction buffer is a critical parameter that influences both the conjugation efficiency and the stability of the protein. There are two pH-dependent steps in this conjugation:

  • NHS Ester Reaction with Primary Amines: This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[5] At lower pH, the primary amines are protonated and less reactive.[6][7] However, at a higher pH (e.g., > 8.5), the hydrolysis of the NHS ester is significantly accelerated, which competes with the aminolysis reaction and reduces conjugation efficiency.[5][8]

  • Maleimide (B117702) Reaction with Thiols: The maleimide group reacts specifically with thiol groups in a pH range of 6.5 to 7.5.[4][9] Above pH 7.5, the maleimide group can also react with primary amines, leading to undesirable cross-reactivity and potential aggregation.[4][10] The maleimide ring is also susceptible to hydrolysis at higher pH, which renders it inactive.[4]

Therefore, a two-step reaction with sequential pH adjustment is often recommended.

Q3: What is the role of the PEG2 linker in this conjugation process?

The polyethylene (B3416737) glycol (PEG) linker serves several important functions:

  • Increased Solubility and Stability: PEGylation, the process of attaching PEG chains to molecules, is a well-established method to increase the solubility and stability of proteins.[11][12] It can also protect the protein from proteolytic degradation.[11][12]

  • Reduced Aggregation: The hydrophilic nature of the PEG linker can help to mitigate aggregation by shielding hydrophobic patches on the protein surface.[11][12]

  • Improved Pharmacokinetics: In the context of drug development, PEGylation can extend the serum half-life of therapeutic proteins.[11][13]

Q4: What are some common additives that can be used to prevent protein aggregation?

Several excipients can be included in the reaction and storage buffers to enhance protein stability and prevent aggregation:

  • Amino Acids: Arginine and glycine (B1666218) are commonly used to suppress protein aggregation.[14][15]

  • Sugars and Polyols: Sucrose (B13894), trehalose, and glycerol (B35011) act as stabilizers and cryoprotectants.[15][16]

  • Non-ionic Detergents: Low concentrations (0.01-0.1%) of non-ionic detergents like Tween-20 can help to maintain protein solubility.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent protein aggregation during your this compound conjugation experiments.

Observed Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness during the NHS ester reaction. 1. High reagent concentration: Localized high concentrations of the NHS-ester-PEG-Maleimide linker can cause precipitation.[1] 2. Suboptimal buffer pH: The pH may be too close to the protein's isoelectric point (pI), reducing its solubility.[17] 3. Protein instability at reaction temperature. 1. Slow addition of the reagent: Add the dissolved linker to the protein solution slowly and with gentle mixing. 2. Optimize buffer pH: Ensure the buffer pH is at least 1 unit away from the protein's pI. A pH range of 7.2-8.0 is a good starting point for the NHS ester reaction.[5] 3. Lower the reaction temperature: Perform the reaction at 4°C for a longer duration instead of at room temperature.[1]
Aggregation observed after the maleimide reaction step. 1. Intermolecular crosslinking: The maleimide group may be reacting with primary amines at a pH above 7.5.[4] 2. Oxidation of thiols: Free thiols can form disulfide bonds, leading to aggregation.[9] 3. Protein concentration is too high. 1. Adjust the pH: Lower the pH of the reaction buffer to the optimal range of 6.5-7.5 for the maleimide-thiol conjugation.[4][9] 2. Use a reducing agent: If necessary, reduce disulfide bonds using a non-thiol reducing agent like TCEP prior to the maleimide reaction. Include a chelating agent like EDTA to prevent metal-catalyzed oxidation.[9] 3. Reduce protein concentration: Perform the conjugation at a lower protein concentration.[4]
Low conjugation efficiency and/or aggregation. 1. Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially at higher pH.[5][8] 2. Hydrolysis of the maleimide group: The maleimide ring can open at higher pH, rendering it unreactive.[4] 3. Buffer contains primary amines: Buffers like Tris or glycine will compete with the protein for the NHS ester.[5]1. Use freshly prepared reagents: Dissolve the NHS-ester-PEG-Maleimide linker immediately before use. 2. Optimize reaction times and pH: Refer to the quantitative data tables below for NHS ester half-life at different pH values. 3. Use amine-free buffers: Use buffers such as PBS, HEPES, or borate (B1201080) for the NHS ester reaction.[5]
Final conjugate aggregates upon storage. 1. Inappropriate storage buffer: The buffer may not be optimal for the long-term stability of the conjugate. 2. Freeze-thaw cycles: Repeated freezing and thawing can induce aggregation.[15]1. Formulate a storage buffer: Include stabilizing excipients like glycerol (5-20%), arginine (50-100 mM), or sucrose in the final storage buffer.[1][15] 2. Aliquot and store properly: Store the purified conjugate in single-use aliquots at -80°C.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[5][8]
8.6410 minutes[5][8]

Table 2: Recommended pH Ranges for Conjugation Steps

Reaction StepReagentOptimal pH RangeRationale
Amine LabelingNHS Ester7.2 - 8.5Efficient reaction with primary amines while minimizing rapid hydrolysis.[5]
Thiol LabelingMaleimide6.5 - 7.5Specific reaction with thiols; avoids cross-reactivity with amines and hydrolysis of the maleimide ring.[4][9]

Experimental Protocols

Protocol 1: Two-Step Conjugation with Sequential pH Adjustment

This protocol is designed to maximize conjugation efficiency while minimizing aggregation by optimizing the pH for each reaction step.

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as 1X PBS or 100 mM HEPES, at pH 7.2-8.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • NHS Ester Reaction (Step 1):

    • Dissolve the this compound linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

    • Slowly add the desired molar excess of the linker stock solution to the protein solution with gentle stirring.

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Removal of Excess Linker and Buffer Exchange:

    • Remove the unreacted linker using a desalting column or dialysis.

    • During this step, exchange the buffer to a thiol-reaction buffer, such as 1X PBS or 100 mM HEPES, at pH 6.5-7.0.

  • Maleimide Reaction (Step 2):

    • If the protein for the second step of the conjugation contains disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-20 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature.

    • Add the thiol-containing molecule to the maleimide-activated protein from step 3.

    • Incubate the reaction for 1-2 hours at room temperature or 4-12 hours at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or N-acetyl-cysteine.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted protein, quenching agent, and any aggregates.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling (pH 7.2-8.0) cluster_purification1 Purification & Buffer Exchange cluster_step2 Step 2: Thiol Labeling (pH 6.5-7.0) cluster_final Final Steps protein Protein (in Amine-Free Buffer) reaction1 Incubate (RT or 4°C) protein->reaction1 linker NHS-PEG-Mal (in DMSO/DMF) linker->reaction1 desalting Desalting Column or Dialysis reaction1->desalting Remove Excess Linker buffer_exchange Exchange to pH 6.5-7.0 Buffer desalting->buffer_exchange reaction2 Incubate (RT or 4°C) buffer_exchange->reaction2 Maleimide-Activated Protein thiol_protein Thiol-containing Molecule thiol_protein->reaction2 quench Quench Reaction (e.g., L-cysteine) reaction2->quench purify Final Purification (e.g., SEC) quench->purify final_product final_product purify->final_product Purified Conjugate

Caption: Experimental workflow for a two-step NHS-Maleimide conjugation.

chemical_reaction cluster_amine_reaction Step 1: Amine Reaction (pH 7.2-8.5) cluster_thiol_reaction Step 2: Thiol Reaction (pH 6.5-7.5) Protein_NH2 Protein-NH₂ Protein_PEG_Mal Protein-NHCO-PEG-Maleimide Protein_NH2->Protein_PEG_Mal + NHS_PEG_Mal NHS-OOC-PEG-Maleimide NHS_PEG_Mal->Protein_PEG_Mal NHS_OH NHS-OH Protein_PEG_Mal->NHS_OH + Final_Conjugate Protein-NHCO-PEG-S-Molecule Protein_PEG_Mal->Final_Conjugate Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate +

Caption: Chemical pathway for NHS-Maleimide conjugation.

References

Optimizing reaction time and temperature for NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NHS-bis-PEG2-amide-Mal

This guide provides detailed information, protocols, and troubleshooting advice for optimizing reaction conditions when using this compound, a heterobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive targets?

This compound is a heterobifunctional crosslinker used to covalently link two different molecules. It contains two distinct reactive groups separated by a polyethylene (B3416737) glycol (PEG) spacer:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH₂), commonly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2]

  • Maleimide (B117702): Reacts specifically with sulfhydryl or thiol groups (-SH), such as those on cysteine residues.[1][2]

This allows for a controlled, two-step conjugation process, minimizing the formation of unwanted byproducts.[3]

Q2: What are the optimal conditions for the NHS ester-amine reaction?

The reaction of the NHS ester with a primary amine is highly pH-dependent. The primary amine needs to be deprotonated to act as a nucleophile.[4]

  • pH: The optimal pH range is 7.2 to 8.5.[5] A common starting point is pH 8.3.[6][7] Below pH 7.0, the reaction is very slow. The rate of hydrolysis of the NHS ester, a competing reaction, increases with higher pH.[1][5]

  • Temperature: The reaction can be performed at room temperature (20-25°C) or at 4°C.[5][6] Lower temperatures can be beneficial for sensitive proteins, though the reaction will be slower.[8]

  • Reaction Time: Typical reaction times range from 30 minutes to 2 hours at room temperature, or 2 to 4 hours (or overnight) at 4°C.[1][5]

  • Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5][9] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9]

Q3: What are the optimal conditions for the maleimide-thiol reaction?

The maleimide-thiol reaction results in a stable thioether bond.[10]

  • pH: The recommended pH range is 6.5 to 7.5.[1] This range ensures the thiol group is sufficiently deprotonated to be reactive while minimizing side reactions like maleimide hydrolysis or reaction with amines, which can occur at pH values above 7.5.[1][8]

  • Temperature: Reactions are typically performed at room temperature (20-25°C) for faster kinetics or at 4°C for sensitive biomolecules, which requires longer incubation times.[8][10]

  • Reaction Time: At room temperature, the reaction is often complete within 30 minutes to 2 hours.[8][11] At 4°C, it may require incubation for 4 to 24 hours.[10]

  • Buffers: PBS and HEPES buffers are commonly used.[8] Ensure the buffer is free of any thiol-containing reagents like DTT or β-mercaptoethanol.[8]

Data Presentation: Summary of Reaction Conditions

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Coupling

ParameterRecommended RangeOptimal Starting PointNotes
pH 7.2 - 9.0[1][5]8.3Higher pH increases the rate of NHS ester hydrolysis.[5]
Temperature 4°C - 25°C[5][6]Room Temperature (20-25°C)Use 4°C for sensitive proteins to minimize degradation.
Reaction Time 30 min - 4 hours (or overnight at 4°C)[1][5]1 - 2 hours at Room Temp.Longer times may be needed at lower temperatures.
Molar Excess 10 to 50-fold excess of linker over protein[1]20-fold excessOptimization may be required based on protein concentration.

Table 2: Recommended Reaction Conditions for Maleimide-Thiol Coupling

ParameterRecommended RangeOptimal Starting PointNotes
pH 6.5 - 7.5[1]7.0Above pH 7.5, maleimide can react with amines.[1]
Temperature 4°C - 25°C[8][10]Room Temperature (20-25°C)4°C is better for protein stability but requires longer reaction times.[8][10]
Reaction Time 30 min - 4 hours (or overnight at 4°C)[10][11]1 - 2 hours at Room Temp.Reaction is temperature-sensitive; lower temperatures require longer times.[12]
Molar Excess 2 to 20-fold excess of maleimide over thiol[11][13]10-fold excessA molar excess drives the reaction to completion.[8]

Experimental Protocols & Workflows

Two-Step Conjugation Protocol

This protocol outlines the conjugation of an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B).

dot

G cluster_prep Preparation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction cluster_final Final Product prep_A Prepare Molecule A in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) react_nhs Add Linker to Molecule A (10-50x molar excess) prep_A->react_nhs prep_linker Prepare Linker Stock (e.g., 10 mM in DMSO) Use immediately prep_linker->react_nhs prep_B Prepare Molecule B with free -SH group in Thiol-Free Buffer (e.g., PBS, pH 6.5-7.5) react_mal Combine Activated Molecule A with Molecule B prep_B->react_mal incubate_nhs Incubate RT: 30-60 min 4°C: 2-4 hours react_nhs->incubate_nhs purify_nhs Remove Excess Linker (Desalting column / Dialysis) incubate_nhs->purify_nhs purify_nhs->react_mal incubate_mal Incubate RT: 1-2 hours 4°C: Overnight react_mal->incubate_mal quench (Optional) Quench Reaction (e.g., Cysteine) incubate_mal->quench final_product Purify Final Conjugate (e.g., Chromatography) quench->final_product

Caption: General workflow for a two-step bioconjugation reaction.

Materials:

  • Amine-containing Molecule A

  • Thiol-containing Molecule B

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Desalting columns

  • Quenching reagent (e.g., cysteine, optional)

Procedure:

Step 1: Reaction of NHS Ester with Molecule A

  • Prepare Reagents:

    • Dissolve Molecule A in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).[1]

  • Reaction:

    • Add a 10- to 50-fold molar excess of the crosslinker stock solution to the solution of Molecule A.[1]

    • Incubate for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[3][14]

  • Purification:

    • Remove the excess, unreacted crosslinker using a desalting column or dialysis, equilibrating with the thiol-free buffer (pH 6.5-7.5).[1] This step is crucial to prevent the unreacted linker from reacting with Molecule B.

Step 2: Reaction of Maleimide with Molecule B

  • Prepare Molecule B: If necessary, reduce any disulfide bonds in Molecule B to generate free thiols. If a reducing agent like DTT is used, it must be removed before proceeding. TCEP is a recommended reducing agent as it does not contain a thiol and does not need to be removed.[8]

  • Conjugation:

    • Immediately add the thiol-containing Molecule B to the purified, maleimide-activated Molecule A.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a free thiol, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[10]

  • Final Purification: Purify the final conjugate using an appropriate method like size-exclusion chromatography to remove any remaining unreacted molecules.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is a common issue that can arise from several factors related to the reagents or reaction conditions.

dot

G start Low Conjugation Yield check_ph Was the correct pH used for each reaction step? start->check_ph check_buffers Did buffers contain competing -NH2 (Tris) or -SH (DTT)? start->check_buffers check_linker Was the linker hydrolyzed? (Moisture sensitive) start->check_linker check_thiol Were free thiols available on Molecule B? start->check_thiol sol_ph Solution: Adjust pH NHS-ester: 7.2-8.5 Maleimide: 6.5-7.5 check_ph->sol_ph No sol_buffer Solution: Use non-competing buffers like PBS or HEPES. Dialyze protein if needed. check_buffers->sol_buffer Yes sol_linker Solution: Prepare linker fresh in anhydrous DMSO/DMF. Equilibrate vial to RT before opening. check_linker->sol_linker Possibly sol_thiol Solution: Reduce disulfide bonds using TCEP. Remove other reducing agents before reaction. check_thiol->sol_thiol No

References

Technical Support Center: Purification of Biomolecules after Crosslinking with NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted NHS-bis-PEG2-amide-Mal from experimental samples. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the purity and integrity of your biomolecular conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my sample?

A1: The removal of unreacted crosslinker is a critical step for several reasons. Firstly, the presence of free crosslinker can lead to unintended and non-specific crosslinking of other molecules in subsequent experimental steps, which can interfere with downstream applications. Secondly, unreacted crosslinker can compete with your conjugated molecule in binding assays, leading to inaccurate results. Finally, for therapeutic applications, the presence of unreacted chemical crosslinkers can elicit an immune response or have other off-target effects.

Q2: What are the primary methods for removing small molecules like this compound?

A2: The two most common and effective methods for removing small, unreacted crosslinkers from samples containing larger biomolecules such as proteins or antibodies are Dialysis and Size Exclusion Chromatography (SEC) , often referred to as desalting or gel filtration. Both techniques separate molecules based on significant differences in their molecular weight.

Q3: How do I choose between Dialysis and Size Exclusion Chromatography (SEC)?

A3: The choice between dialysis and SEC depends on several factors including your sample volume, concentration, the urgency of your workflow, and the required final purity. Dialysis is a gentle method suitable for larger sample volumes but is a slower process. SEC is much faster and is ideal for smaller sample volumes, providing a rapid buffer exchange and removal of small molecules.

Q4: What is the molecular weight of this compound, and why is it important?

A4: The molecular weight of this compound is approximately 750.76 g/mol . Knowing the molecular weight is essential for selecting the appropriate purification method. For instance, when using dialysis, you must choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the crosslinker but much smaller than your protein of interest to ensure effective separation.

Comparison of Purification Methods

The following table summarizes the key quantitative parameters for the two primary methods used to remove unreacted this compound.

FeatureDialysisSize Exclusion Chromatography (Desalting)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.Separation of molecules based on their size as they pass through a column packed with porous beads.
Typical Protein Recovery > 90%> 95%
Removal Efficiency High (>99% with sufficient buffer exchanges)High (>95% in a single run)
Processing Time 4 hours to overnight< 15 minutes per sample
Sample Volume 100 µL to >100 mL10 µL to 4 mL (per column)
Final Sample Concentration May be slightly diluted.Can result in some dilution, depending on the column format.
Suitability Ideal for large sample volumes and when processing time is not a critical factor. Very gentle on the sample.Excellent for rapid purification and buffer exchange of smaller sample volumes.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Dialysis

This protocol describes the use of dialysis to separate unreacted this compound from a protein sample.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or flask (large enough to hold a buffer volume 200-500 times that of the sample)

  • Clamps for dialysis tubing (if applicable)

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Load the Sample: Carefully pipette your sample containing the protein conjugate and unreacted crosslinker into the dialysis tubing or cassette.

  • Seal the Tubing/Cassette: Securely clamp both ends of the dialysis tubing, ensuring there are no leaks. If using a cassette, ensure it is properly closed.

  • Initiate Dialysis: Place the sealed dialysis device in a beaker containing a large volume of the desired dialysis buffer. The buffer volume should be at least 200 times the sample volume to ensure an effective concentration gradient.[1][2]

  • Stir Gently: Place the beaker on a stir plate and add a stir bar. Stir the buffer gently to facilitate the diffusion of the unreacted crosslinker out of the sample.

  • Perform Buffer Exchanges: For optimal removal, perform at least two buffer changes. A typical schedule is:

    • Dialyze for 2 hours at room temperature or 4°C.

    • Change the dialysis buffer and continue to dialyze for another 2 hours.

    • Change the buffer again and dialyze overnight at 4°C.[2]

  • Recover the Sample: Carefully remove the dialysis device from the buffer. Open the tubing or cassette and pipette the purified protein sample into a clean tube.

Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)

This protocol outlines the rapid removal of the crosslinker using a pre-packed desalting spin column.

Materials:

  • Desalting spin column with an appropriate MWCO (e.g., 7 kDa for a >30 kDa protein)

  • Collection tubes

  • Centrifuge with a rotor compatible with the spin columns

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Column: Remove the column's bottom closure and place it in a collection tube.

  • Equilibrate the Resin: Centrifuge the column to remove the storage buffer. Add your desired equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the resin is fully equilibrated with the new buffer.

  • Load the Sample: Place the equilibrated column into a new, clean collection tube. Slowly apply your sample to the center of the resin bed.

  • Elute the Purified Sample: Centrifuge the column according to the manufacturer's instructions. The purified protein will be collected in the tube, while the smaller unreacted crosslinker molecules are retained in the resin.

  • Store the Sample: Your purified protein is now in the new buffer and is ready for downstream applications or storage.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unreacted this compound.

Issue 1: Low Recovery of the Protein Conjugate

Possible Cause Recommended Solution
Protein Precipitation The PEGylation may have altered the solubility of your protein. Try performing the purification in a buffer with a different pH or higher ionic strength. Adding solubilizing agents like arginine or glycerol (B35011) to the buffer may also help.
Non-specific Binding to the Purification Matrix PEGylated proteins can sometimes exhibit hydrophobic interactions. If using SEC, ensure the column matrix is inert. If the problem persists, consider adding a mild non-ionic detergent (e.g., 0.01% Tween-20) to your buffer.
Incorrect MWCO Selection for Dialysis If the MWCO of the dialysis membrane is too close to the molecular weight of your protein, you may lose some of your sample. Ensure the MWCO is at least 3-5 times smaller than your protein's molecular weight.[3]
Sample Loss During Handling Be careful during sample loading and recovery steps, especially with small volumes. Use low-protein-binding tubes and pipette tips.

Issue 2: Inefficient Removal of the Crosslinker

Possible Cause Recommended Solution
Insufficient Buffer Exchange in Dialysis Ensure the dialysis buffer volume is significantly larger than the sample volume (at least 200-fold) and perform multiple, extended buffer changes to maximize the concentration gradient.[1][2]
Incorrect Column Size for SEC The bed volume of the desalting column should be at least 4-5 times the sample volume for efficient separation. If the column is too small, the separation between your protein and the crosslinker will be poor.
Hydrolysis of the Crosslinker The NHS ester and maleimide (B117702) groups can hydrolyze over time, creating charged species that may interact with your protein or the purification matrix. Perform the purification promptly after the crosslinking reaction.

Issue 3: Protein Aggregation after Purification

Possible Cause Recommended Solution
High Protein Concentration The process of removing the crosslinker can sometimes concentrate the protein, leading to aggregation. If this occurs, consider working with a more dilute protein solution or adding anti-aggregation agents to your buffer.
Buffer Incompatibility The final buffer after dialysis or SEC may not be optimal for your protein's stability. Ensure the final buffer composition is suitable for your specific protein.
PEG-induced Aggregation While PEGylation often reduces aggregation, in some cases, it can promote it.[4][5] If you observe aggregation, screen different buffer conditions (pH, ionic strength) to find one that maintains the solubility of your conjugate.

Visual Guides

Experimental Workflow for Crosslinker Removal

experimental_workflow cluster_purification Purification Method start Crosslinking Reaction Mixture dialysis Dialysis start->dialysis Large Volume / Slow sec Size Exclusion Chromatography start->sec Small Volume / Fast end_product Purified Protein Conjugate dialysis->end_product waste Unreacted Crosslinker (in dialysate or retained in column) dialysis->waste sec->end_product sec->waste

Caption: Workflow for removing unreacted crosslinker.

Troubleshooting Logic for Low Protein Recovery

troubleshooting_workflow start Low Protein Recovery check_precipitate Is there visible precipitate? start->check_precipitate solution_precipitate Optimize Buffer: - Change pH/ionic strength - Add solubilizing agents check_precipitate->solution_precipitate Yes check_binding Check for non-specific binding (e.g., run flow-through/wash on gel) check_precipitate->check_binding No end_node Improved Recovery solution_precipitate->end_node solution_binding Modify Buffer: - Add mild detergent - Increase salt concentration check_binding->solution_binding Yes check_mwco Verify MWCO of dialysis membrane or SEC column check_binding->check_mwco No solution_binding->end_node solution_mwco Select appropriate MWCO: - Membrane MWCO << Protein MW - SEC resin with correct exclusion limit check_mwco->solution_mwco Issue Found check_mwco->end_node No Issue solution_mwco->end_node

Caption: Troubleshooting decision tree for low protein recovery.

References

Technical Support Center: Optimizing NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize your conjugation experiments.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction with a primary amine?

The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the competing hydrolysis of the NHS ester.[1] Generally, the recommended pH range is between 7.2 and 8.5.[2][][4][5][6] For many applications, a pH of 8.3-8.5 is considered optimal to achieve an efficient reaction.[7][8][9]

Q2: Why is pH so critical in NHS ester chemistry?

The pH of the reaction buffer is a crucial parameter because it governs two competing reactions:

  • Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine (for lysine, the pKa is around 10.5), the amine group is predominantly in its protonated, non-nucleophilic form (-NH3+), which significantly slows down the reaction.[1] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water to form an inactive carboxylic acid.[1] The rate of this hydrolysis reaction increases significantly at higher pH values.[1][10] This degradation of the NHS ester reduces the overall yield of the desired conjugate.[1]

Therefore, the optimal pH balances these two effects to ensure efficient labeling.

Q3: Which buffers are recommended for NHS ester conjugations?

It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule.[4][11] Recommended buffers include:

A 0.1 M sodium bicarbonate solution at a pH of 8.3-8.5 is a commonly used and effective choice.[5][7][8] For proteins sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, but be aware that the reaction will be slower, potentially requiring longer incubation times.[12]

Q4: Can NHS esters react with other functional groups besides primary amines?

  • Hydroxyl groups (Serine, Threonine, Tyrosine): Reaction with these groups forms unstable ester linkages that can be hydrolyzed.[14][15][16]

  • Sulfhydryl groups (Cysteine): Reaction forms thioesters, which are less stable than the amide bond formed with primary amines.[14][15]

  • Imidazole (B134444) groups (Histidine): The imidazole ring of histidine can also exhibit some reactivity.[15]

Generally, the reactivity with these groups is significantly lower than with primary amines.[15]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Incorrect pH: The reaction buffer pH is outside the optimal range of 7.2-8.5.[5]Verify the pH of your reaction buffer and adjust it to the 8.3-8.5 range for optimal results.[5][7][8]
Buffer contains primary amines: Buffers like Tris or glycine (B1666218) are competing with the target molecule.[4][11]Exchange your sample into an amine-free buffer such as phosphate, bicarbonate, or borate buffer.[2][5][6]
Hydrolyzed NHS ester: The NHS ester reagent has been degraded by moisture.[4][17]Prepare the NHS ester stock solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[4] Store NHS esters in a dry, protected environment.[15]
Low protein concentration: Dilute protein solutions may require a higher molar excess of the NHS ester.[4]Increase the molar excess of the NHS ester. For optimal results, aim for a protein concentration of 1-10 mg/mL.[1][7]
Protein Precipitation Over-labeling of the protein: An excessively high degree of labeling can lead to insolubility.Reduce the molar excess of the NHS ester or decrease the reaction time.[4]
High concentration of organic solvent: The solvent used to dissolve the NHS ester is causing the protein to precipitate.The final concentration of the organic solvent should typically be between 0.5% and 10%.[2]
Inconsistent Results Variable reaction conditions: Inconsistent reaction times, temperatures, or pH can lead to variability.Ensure that all reaction parameters are kept consistent between experiments.[4]
Inaccurate quantification: Incorrect concentrations of the protein or NHS ester will affect the molar ratio.Accurately measure the concentrations of your protein and NHS ester before starting the reaction.[4]

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][18]
8.6410 minutes[2][18]

Table 2: Kinetics of Porphyrin-NHS Ester Reactions at Room Temperature

This table provides a comparison of the reaction kinetics of two different porphyrin-NHS esters with an amino-PEG reagent at various pH values. The data demonstrates that while hydrolysis occurs, the amidation reaction is significantly accelerated at a higher pH, leading to a higher yield of the conjugate.

Porphyrin-NHS EsterpHHalf-time for Amide Conjugate Formation (t1/2)Final Yield of Conjugate
P3-NHS8.080 minutes[19]~87-92%[19]
8.520 minutes[19]~87-92%[19]
9.010 minutes[19]~87-92%[19]
P4-NHS8.025 minutes[19]~87-92%[19]
8.510 minutes[19]~87-92%[19]
9.05 minutes[19]~87-92%[19]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. It is recommended to optimize the conditions for each specific application.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[1][5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1][2]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

  • Desalting column or dialysis equipment for purification[1]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free of primary amines.[1]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[1][4] The concentration will depend on the desired molar excess of the labeling reagent.

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing.[1] A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer.[2]

  • Purification: Remove excess, unreacted labeling reagent and byproducts by using a desalting column or through dialysis.[1]

Visualizations

Competing_Reactions NHS_Ester NHS Ester Amide_Conjugate Stable Amide Conjugate NHS_Ester->Amide_Conjugate Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Ester Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Conjugate Aminolysis (Desired Reaction) Water Water (H2O) Water->Hydrolyzed_Ester Hydrolysis (Side Reaction) pH_Condition Reaction pH pH_Condition->Primary_Amine Influences Nucleophilicity pH_Condition->Water Accelerates at high pH

Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Is pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Ester Was NHS ester fresh? Check_Buffer->Check_Ester Yes Change_Buffer Buffer exchange to PBS/ Bicarbonate Check_Buffer->Change_Buffer No Check_Concentration Is protein concentration >1 mg/mL? Check_Ester->Check_Concentration Yes Prepare_New_Ester Use fresh NHS ester stock Check_Ester->Prepare_New_Ester No Increase_Molar_Excess Increase molar excess of ester Check_Concentration->Increase_Molar_Excess No Success Optimized Reaction Check_Concentration->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Ester Prepare_New_Ester->Check_Concentration Increase_Molar_Excess->Success

References

Minimizing hydrolysis of the NHS ester in NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the hydrolysis of the N-hydroxysuccinimide (NHS) ester in NHS-bis-PEG2-amide-Mal during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a concern when using this compound?

A1: The N-hydroxysuccinimide (NHS) ester functional group in this compound is highly reactive towards primary amines, forming a stable amide bond. However, it is also susceptible to hydrolysis, a reaction with water that cleaves the ester and results in an unreactive carboxylic acid. This competing hydrolysis reaction reduces the efficiency of your desired conjugation, leading to lower yields of your final product.[1][2]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A2: The rate of NHS ester hydrolysis is significantly influenced by three main factors:

  • pH: The rate of hydrolysis increases dramatically with increasing pH.[2][3][4] While the reaction with primary amines is also favored at slightly alkaline pH (7.2-8.5), a higher pH will accelerate hydrolysis more significantly.[5][]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[2][5]

  • Time: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.[2][7]

Q3: What is the optimal pH range for minimizing hydrolysis while still achieving efficient conjugation?

A3: The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis.[1] A pH range of 7.2 to 8.5 is generally recommended for efficient conjugation to primary amines.[3][5] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes the dominant reaction.[1][8]

Q4: Can I use any buffer for my reaction with this compound?

A4: No, the choice of buffer is critical. You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[5] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.[3][9]

Q5: How should I prepare and handle the this compound reagent?

A5: this compound is moisture-sensitive.[10] To minimize hydrolysis before it is even added to the reaction, follow these handling procedures:

  • Storage: Store the reagent desiccated at -20°C for long-term storage or at 0-4°C for short-term storage.[11]

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture inside.[10][12]

  • Dissolving: Dissolve the required amount of the reagent in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9][10][13] An aqueous stock solution should be used immediately.[9]

Troubleshooting Guide

Issue: Low Conjugation Yield

This is the most common problem and is often linked to the hydrolysis of the NHS ester.

Potential Cause Troubleshooting Step Explanation
Suboptimal pH of reaction buffer Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range of 7.2-8.5.[5]If the pH is too high (>8.5), the rate of hydrolysis will be significantly increased, consuming the NHS ester before it can react with your target molecule.[2][4] If the pH is too low (<7.2), the primary amines on your target molecule will be protonated and less reactive.[1]
Reaction temperature is too high Perform the reaction at a lower temperature, such as 4°C, and for a longer duration (e.g., overnight).[5]Lowering the temperature will slow down the rate of hydrolysis more than the desired amine reaction, thus favoring conjugation.
Presence of primary amines in the buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine).[5] If necessary, perform a buffer exchange on your target molecule into a recommended buffer like PBS.Competing primary amines in the buffer will react with the NHS ester, reducing the amount available to react with your target.
Hydrolyzed this compound reagent Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[9][10] Ensure proper storage and handling of the solid reagent.The NHS ester group is sensitive to moisture and can hydrolyze over time, even in solid form if not stored correctly.[10][12]
Low concentration of reactants Increase the concentration of your target molecule and/or the molar excess of the this compound.[5]The reaction between the NHS ester and the amine is a bimolecular reaction. Increasing the concentration of reactants will favor the desired conjugation over the competing unimolecular hydrolysis reaction.

Quantitative Data Summary

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The stability is often expressed as the half-life (t½) of the ester in aqueous solution.

pH Temperature (°C) Half-life (t½) of NHS Ester
7.004 - 5 hours[3][4]
8.6410 minutes[3][4]
7.0Room TemperatureSignificantly shorter than at 0°C
8.5Room TemperatureVery short, on the order of minutes[7]

Note: This data is for general NHS esters. The exact half-life of this compound may vary but will follow the same trend.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis during Conjugation

This protocol provides a general guideline for conjugating this compound to a primary amine-containing molecule while minimizing NHS ester hydrolysis.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-containing target molecule

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Target Molecule: Ensure your amine-containing molecule is in the appropriate Reaction Buffer. If necessary, perform a buffer exchange. The concentration of the target molecule should be as high as practically possible, ideally ≥ 2 mg/mL.[5]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF. A 10- to 50-fold molar excess of the NHS ester over the amount of amine-containing material is a good starting point.[14]

  • Perform the Conjugation: Add the freshly prepared NHS ester solution to the target molecule solution.

  • Incubation: Incubate the reaction mixture. The optimal time and temperature should be determined empirically, but a common starting point is 1-2 hours at room temperature or overnight at 4°C.[9][13]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester.

  • Purification: Remove excess, unreacted, and hydrolyzed reagent by desalting or dialysis.

Visualizations

Hydrolysis_vs_Conjugation cluster_desired Desired Reaction: Conjugation cluster_competing Competing Reaction: Hydrolysis This compound This compound Conjugated Product Conjugated Product This compound->Conjugated Product Reacts with Hydrolyzed Product Hydrolyzed Product This compound->Hydrolyzed Product Reacts with Primary Amine Primary Amine Primary Amine->Conjugated Product Water (H2O) Water (H2O) Water (H2O)->Hydrolyzed Product

Caption: Competing reactions of this compound.

Troubleshooting_Workflow start Low Conjugation Yield check_ph Verify Buffer pH (7.2-8.5) start->check_ph check_temp Lower Reaction Temperature (e.g., 4°C) check_ph->check_temp pH is optimal check_buffer Ensure Amine-Free Buffer check_temp->check_buffer Temp is optimized check_reagent Use Freshly Prepared NHS Ester check_buffer->check_reagent Buffer is correct check_conc Increase Reactant Concentrations check_reagent->check_conc Reagent is fresh success Improved Yield check_conc->success

Caption: Troubleshooting workflow for low conjugation yield.

References

Refinement of protocols for site-specific modification with NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing NHS-bis-PEG2-amide-Mal for site-specific modification. It includes troubleshooting advice for common issues and answers to frequently asked questions to ensure successful conjugation experiments.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the experimental workflow, providing potential causes and recommended solutions.

IssuePotential CauseRecommended Solution
Low or No Conjugation to Primary Amines (NHS Ester Reaction) 1. Suboptimal pH: The reaction pH is too low, leading to protonated, non-nucleophilic primary amines. 2. Hydrolysis of NHS Ester: The reaction pH is too high, or the reagent was exposed to moisture, causing rapid hydrolysis of the NHS ester.[1][2] 3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).[3][4] 4. Inactive Reagent: The this compound reagent has degraded due to improper storage or handling.[3][4]1. Adjust the reaction buffer to a pH of 7.2-8.5.[2] 2. Prepare fresh reagent solution immediately before use. Ensure the reagent is stored in a desiccator at -20°C and brought to room temperature before opening to prevent condensation.[3] 3. Use a non-amine-containing buffer such as phosphate, borate (B1201080), or HEPES. 4. Use a fresh vial of the reagent. Test the reactivity of the NHS ester if possible.[4]
Low or No Conjugation to Thiols (Maleimide Reaction) 1. Suboptimal pH: The reaction pH is outside the optimal range of 6.5-7.5 for the maleimide-thiol reaction.[1] 2. Oxidized Thiols: Free sulfhydryl groups on the protein have formed disulfide bonds and are unavailable for conjugation. 3. Hydrolysis of Maleimide (B117702): The maleimide group has hydrolyzed, especially at a pH above 7.5.[1]1. Adjust the reaction buffer to a pH of 6.5-7.5.[1] 2. Reduce the protein with a reducing agent like TCEP or DTT prior to conjugation. It is critical to remove the reducing agent before adding the maleimide-containing molecule.[5] 3. Perform the conjugation at a pH of 7.0-7.2 to balance the reactivity of the maleimide and minimize hydrolysis.[6]
Protein Aggregation or Precipitation 1. Hydrophobicity of the Conjugate: The addition of the linker and payload can increase the hydrophobicity of the protein, leading to aggregation.[7] 2. Over-crosslinking: An excessive molar ratio of the crosslinker was used.[4] 3. Suboptimal Buffer Conditions: The buffer composition or pH is not suitable for maintaining protein solubility.1. The PEG spacer in this compound is designed to increase hydrophilicity and reduce aggregation.[8] If aggregation is still an issue, consider using a linker with a longer PEG chain. 2. Empirically determine the optimal molar excess of the crosslinker. A 10- to 50-fold molar excess is a common starting point.[3] 3. Optimize the buffer conditions, including ionic strength and pH, to maintain protein stability.
Lack of Reproducibility 1. Inconsistent Reagent Quality: The this compound reagent is sensitive to moisture and may have degraded.[3] 2. Variability in Reaction Conditions: Minor variations in pH, temperature, or reaction time can affect the outcome.[5]1. Aliquot the reagent upon receipt and store it properly in a desiccator at -20°C. Use a fresh aliquot for each experiment.[9] 2. Carefully control all reaction parameters. Perform small-scale pilot reactions to optimize conditions before proceeding with larger-scale experiments.
Instability of the Final Conjugate 1. Retro-Michael Reaction: The thioether bond formed from the maleimide-thiol reaction can be reversible, leading to payload de-conjugation.1. After conjugation, consider hydrolyzing the succinimide (B58015) ring to form a stable thioether. This can be achieved by incubating the conjugate at a slightly elevated pH.[10]

Frequently Asked Questions (FAQs)

Reagent and Buffer Preparation

Q1: How should I store and handle this compound? A: The reagent is moisture-sensitive and should be stored at -20°C in a desiccator.[3][11] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]

Q2: Can I prepare a stock solution of this compound? A: It is highly recommended to prepare fresh solutions of the reagent immediately before each use due to the hydrolytic instability of the NHS ester.[4] If a stock solution must be prepared, use an anhydrous water-miscible organic solvent like DMSO or DMF and store it at -80°C for short periods (up to 1 month).[9][11] Ensure the solvent is of high quality and free of amines.[9]

Q3: What buffers are recommended for the conjugation reactions? A: For the NHS ester reaction with primary amines (Step 1), use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.2-8.5.[2] For the maleimide reaction with thiols (Step 2), a buffer with a pH of 6.5-7.5 is optimal.[1] A pH of 7.2-7.5 is often used as a compromise for two-step conjugations.[1] Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[3]

Reaction Conditions

Q4: What is the optimal pH for each step of the conjugation? A: The optimal pH for the NHS ester reaction with primary amines is 7.2-9.[1] The optimal pH for the maleimide reaction with thiols is 6.5-7.5.[1] For a two-step conjugation, performing the NHS ester reaction at pH 7.2-7.5 is a good compromise to maintain the stability of the maleimide group.[1]

Q5: What molar excess of this compound should I use? A: A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point for the first step of the reaction.[3] However, the optimal ratio should be determined empirically for your specific application.[12]

Q6: How can I quench the reactions? A: To quench the NHS ester reaction, you can add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[13] To quench the maleimide reaction, you can add a molecule containing a free thiol, such as cysteine or 2-mercaptoethanol.[1]

Post-Conjugation

Q7: How can I purify the final conjugate? A: The purification method will depend on the properties of your conjugate. Common methods to remove excess crosslinker and unreacted molecules include size-exclusion chromatography (e.g., desalting columns), dialysis, and hydrophobic interaction chromatography (HIC).[5]

Q8: How can I characterize the final conjugate? A: Successful conjugation can be confirmed using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein.[5] Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact molecular weight and calculate the drug-to-antibody ratio (DAR).[5]

Experimental Protocols

Two-Step Site-Specific Antibody Conjugation Protocol

This protocol describes a general two-step procedure for the site-specific conjugation of a payload to an antibody using this compound.

Step 1: Reaction of this compound with the Payload (Amine-Reactive Step)

  • Prepare the Payload: Dissolve the amine-containing payload in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.

  • Prepare the Crosslinker: Immediately before use, dissolve this compound in a water-miscible organic solvent (e.g., DMSO, DMF) to create a stock solution.[3]

  • Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the payload solution.[3] The final concentration of the organic solvent should ideally be less than 10%.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[3]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis against a buffer suitable for the next step (e.g., PBS at pH 7.2).

Step 2: Reaction of the Maleimide-Activated Payload with the Antibody (Thiol-Reactive Step)

  • Antibody Reduction: To generate free thiols for conjugation, selectively reduce the interchain disulfide bonds of the antibody.

    • Dissolve the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess.[]

    • Incubate for 30 minutes at room temperature.[]

  • Removal of Reducing Agent: It is crucial to remove the excess reducing agent before adding the maleimide-activated payload. This can be achieved using a desalting column equilibrated with a degassed, nitrogen-purged buffer (e.g., PBS at pH 6.5-7.2).

  • Conjugation: Add the purified maleimide-activated payload from Step 1 to the reduced antibody. The molar ratio should be optimized for the desired drug-to-antibody ratio (DAR). A 5-fold molar excess of the activated payload to the antibody is a good starting point.[]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[]

  • Quenching: Quench any unreacted maleimide groups by adding a solution of cysteine or N-acetylcysteine to the reaction mixture.

  • Final Purification: Purify the final antibody-payload conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove any unreacted payload and other small molecules.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound
ParameterNHS Ester Reaction (Step 1)Maleimide Reaction (Step 2)
pH 7.2 - 9.0[1]6.5 - 7.5[1]
Temperature Room Temperature or 4°C[3]Room Temperature[]
Reaction Time 30 minutes - 2 hours[3]1 - 2 hours[3]
Recommended Buffers Phosphate, Borate, HEPES[15]Phosphate, MES[15]
Molar Excess of Linker 10- to 50-fold over amine-containing molecule[3]5- to 20-fold over thiol-containing molecule[]
Table 2: Stability of Reactive Groups
Reactive GroupConditionHalf-life
NHS Ester pH 7.0, 0°C4-5 hours
pH 8.6, 4°C10 minutes[2]
Maleimide Stable at pH < 7.5Slowly hydrolyzes at pH > 7.5[1]

Visualizations

G cluster_0 Step 1: Payload Activation cluster_1 Step 2: Antibody Conjugation A Dissolve Amine-Containing Payload in Buffer (pH 7.2-8.5) B Prepare Fresh this compound Stock Solution in DMSO/DMF C Add Crosslinker to Payload (10-50x Molar Excess) B->C D Incubate (30 min RT or 2h at 4°C) C->D E Purify Maleimide-Activated Payload (Desalting/Dialysis) D->E H Add Maleimide-Activated Payload to Reduced Antibody (pH 6.5-7.5) E->H Add Purified Activated Payload F Reduce Antibody with TCEP to Generate Free Thiols G Remove Excess TCEP (Desalting Column) F->G G->H I Incubate (1h at RT) H->I J Quench Unreacted Maleimides (e.g., with Cysteine) I->J K Purify Final Conjugate (e.g., SEC, Affinity Chromatography) J->K

Caption: Experimental workflow for a two-step site-specific conjugation.

reaction_pathway cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction payload Payload-NH2 payload->reaction1 linker This compound linker->reaction1 activated_payload Payload-amide-PEG2-bis-amide-Mal activated_payload2 Payload-amide-PEG2-bis-amide-Mal nhs NHS reaction1->activated_payload reaction1->nhs + antibody Antibody-SH antibody->reaction2 final_conjugate Antibody-S-Mal-amide-bis-PEG2-amide-Payload activated_payload2->reaction2 reaction2->final_conjugate

Caption: Chemical reaction pathway for the two-step conjugation process.

References

Validation & Comparative

Characterization of Heterobifunctional PEG Linkers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioconjugation techniques, the precise characterization of crosslinkers and their resulting conjugates is paramount for ensuring reproducibility, efficacy, and safety. This guide provides a comparative overview of the mass spectrometric characterization of heterobifunctional NHS-PEG-Maleimide linkers, with a focus on providing practical experimental data and protocols for their analysis.

Performance Comparison of NHS-PEG-Maleimide Linkers

The choice of an NHS-PEG-Maleimide linker is often dictated by the desired length of the polyethylene (B3416737) glycol (PEG) spacer, which influences the solubility, flexibility, and overall hydrodynamic radius of the resulting bioconjugate. The SM(PEG)n series offers a range of discrete PEG lengths, allowing for the fine-tuning of these properties.

ParameterSM(PEG)2SM(PEG)4SM(PEG)8SM(PEG)12
Molecular Weight 425.39 g/mol 513.50 g/mol 689.71 g/mol 865.92 g/mol
Spacer Arm Length 17.6 Å24.6 Å39.25 Å53.4 Å
Net Mass Addition 310.12 Da398.17 Da574.27 Da750.38 Da
PEG Units (n) 24812

Note: The "Net Mass Addition" refers to the mass added to a molecule after conjugation at both the NHS ester and maleimide (B117702) ends, accounting for the loss of the NHS group and the hydrogen from the sulfhydryl group.

Mass Spectrometric Characterization

Mass spectrometry is an indispensable tool for the characterization of NHS-PEG-Maleimide linkers and their conjugates. It allows for the verification of the molecular weight of the linker, confirmation of successful conjugation, and identification of the site of modification on a biomolecule.

Expected Mass Spectrometry Data for a Representative Linker (Mal-PEG2-NHS ester)

The following table summarizes the expected mass spectrometric data for a Mal-PEG2-NHS ester, a close analog to the SM(PEG)2 linker.

Ion TypeChemical FormulaCalculated m/z
[M+H]⁺ C₁₈H₂₄N₃O₉⁺426.15
[M+Na]⁺ C₁₈H₂₃N₃O₉Na⁺448.13
[M+K]⁺ C₁₈H₂₃N₃O₉K⁺464.11

Note: The observed ions in a mass spectrum will depend on the ionization source and the mobile phase composition.

Experimental Protocols

Sample Preparation for Mass Spectrometry of the Unconjugated Linker

Objective: To verify the molecular weight and purity of the NHS-PEG-Maleimide linker.

Materials:

  • NHS-PEG-Maleimide linker (e.g., SM(PEG)n)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

Procedure:

  • Prepare a stock solution of the linker at 1 mg/mL in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 methanol:water with 0.1% formic acid.

  • Vortex the solution briefly.

  • The sample is now ready for direct infusion or LC-MS analysis.

Protocol for Conjugation to a Peptide and Subsequent Mass Spectrometry Analysis

Objective: To confirm the covalent modification of a peptide with the NHS-PEG-Maleimide linker.

Materials:

  • Peptide with a primary amine (e.g., N-terminus or lysine (B10760008) residue) and a cysteine residue.

  • NHS-PEG-Maleimide linker

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) for sulfhydryl reduction (if necessary)

  • C18 solid-phase extraction (SPE) cartridge for desalting

  • Acetonitrile (B52724) (LC-MS grade)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Peptide Preparation: Dissolve the peptide in PBS to a concentration of 1 mg/mL. If the peptide contains a disulfide bond that needs to be reduced to expose a free sulfhydryl, add TCEP to a final concentration of 10 mM and incubate at room temperature for 30 minutes.

  • Conjugation Reaction:

    • React the NHS ester first: Add a 10-fold molar excess of the NHS-PEG-Maleimide linker (dissolved in DMSO) to the peptide solution. Incubate for 1 hour at room temperature.

    • React the maleimide: Add the sulfhydryl-containing peptide (or add TCEP-reduced peptide) to the reaction mixture. Incubate for 2 hours at room temperature.

  • Sample Cleanup:

    • Acidify the reaction mixture with 0.1% TFA.

    • Desalt the sample using a C18 SPE cartridge. Elute the conjugated peptide with 50% acetonitrile in water with 0.1% TFA.

    • Lyophilize the eluate.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried, conjugated peptide in 0.1% formic acid in water.

    • Analyze by LC-MS/MS. The mass of the conjugated peptide should be the mass of the original peptide plus the net mass addition of the linker.

    • Perform tandem mass spectrometry (MS/MS) to confirm the site of conjugation. Fragmentation should occur along the peptide backbone, and the fragment ions containing the modification will show a corresponding mass shift.

Visualizing Workflows and Relationships

Bioconjugation and Mass Spectrometry Workflow

The following diagram illustrates the general workflow for conjugating a protein with an NHS-PEG-Maleimide linker and the subsequent characterization by mass spectrometry.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein (with Amine and Sulfhydryl) Conjugation Conjugation Reaction (pH 7.2-7.5) Protein->Conjugation Linker NHS-PEG-Maleimide Linker Linker->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification LCMS LC-MS Analysis (Intact Mass) Purification->LCMS PeptideMapping Peptide Mapping (LC-MS/MS) Purification->PeptideMapping Result1 Result1 LCMS->Result1 Confirmation of Conjugation Result2 Result2 PeptideMapping->Result2 Identification of Conjugation Site

Caption: Workflow for bioconjugation and subsequent mass spectrometric analysis.

Logical Relationship of Reactive Groups

This diagram shows the reaction mechanism of the heterobifunctional linker with the functional groups on a protein.

Reaction_Mechanism cluster_reactants Reactants cluster_functional_groups Functional Groups cluster_products Conjugated Product Linker NHS-PEG-Maleimide NHS NHS Ester Linker->NHS Maleimide Maleimide Linker->Maleimide Protein Protein Amine Primary Amine (-NH2 on Lysine) Protein->Amine Sulfhydryl Sulfhydryl (-SH on Cysteine) Protein->Sulfhydryl Amide_Bond Stable Amide Bond NHS->Amide_Bond reacts with Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond reacts with Amine->Amide_Bond Sulfhydryl->Thioether_Bond Conjugate Conjugated Protein Amide_Bond->Conjugate Thioether_Bond->Conjugate

Caption: Reaction mechanism of a heterobifunctional NHS-PEG-Maleimide linker.

A Head-to-Head Comparison: PEGylated vs. Non-PEGylated Crosslinkers for Advanced Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the right chemical crosslinker is a critical step in elucidating protein structure, function, and interactions. The choice between a PEGylated and a non-PEGylated crosslinker can significantly impact experimental outcomes, influencing factors from solubility and cell permeability to the efficiency of crosslinking itself. This guide provides an objective comparison of these two classes of reagents, supported by experimental data and detailed protocols to inform your selection process.

The fundamental difference between these crosslinkers lies in the spacer arm that connects the reactive groups. Non-PEGylated crosslinkers typically feature a hydrocarbon spacer, while PEGylated crosslinkers incorporate a polyethylene (B3416737) glycol (PEG) chain. This seemingly simple structural variation imparts a range of distinct physicochemical properties that have profound implications for their application in protein studies.

Key Performance Metrics: A Quantitative Comparison

The decision to use a PEGylated or non-PEGylated crosslinker often hinges on key performance indicators such as solubility, crosslinking efficiency, and cell permeability. The following tables summarize the available quantitative and qualitative data to facilitate a direct comparison.

FeatureNon-PEGylated Crosslinkers (e.g., DSS, BS3)PEGylated Crosslinkers (e.g., BS(PEG)n)Key Advantages of PEGylation
Solubility Variable. DSS is insoluble in aqueous buffers and requires an organic solvent like DMSO or DMF.[1][2][3][4][5] BS3 is water-soluble up to ~100 mM.[3]Generally high water solubility due to the hydrophilic PEG chain.[6][7]Eliminates the need for organic solvents that can perturb protein structure.[3] Confers hydrophilicity to the resulting conjugate, reducing aggregation.[7]
Cell Permeability DSS is membrane-permeable due to its lipophilic nature.[1][2] BS3 is membrane-impermeant due to its charged sulfonate groups, making it suitable for cell-surface crosslinking.[1][2][3]Generally considered membrane-impermeable, especially with longer PEG chains, but can be influenced by the overall molecule. Shorter PEG linkers may have some permeability.Allows for more targeted crosslinking of cell-surface proteins without introducing artifacts from intracellular crosslinking.
Immunogenicity The crosslinker itself is generally not considered immunogenic, but the resulting conjugate can be.The PEG spacer is considered non-toxic and non-immunogenic.[8]Reduces the potential for an immune response against the crosslinker-modified protein.[8]
Spacer Arm Rigid hydrocarbon chain.[5]Flexible and hydrophilic PEG chain.[7]Increased flexibility can accommodate a wider range of distances between reactive sites on a protein.
Crosslinking Efficiency Can be highly efficient, but may be limited by the solubility of the crosslinker and the accessibility of target sites.Can exhibit enhanced crosslinking efficiency, potentially due to increased solubility and flexibility of the spacer arm.Improved solubility and flexibility can lead to a higher number of identified crosslinks in complex samples.
Crosslinking Efficiency: A Case Study with BS3 and BS(PEG)2

A study comparing the non-PEGylated crosslinker BS3 with its PEGylated counterpart, BS(PEG)2, in the analysis of protein dynamics using crosslinking-mass spectrometry (XL-MS) provides valuable insights into their relative efficiencies. The results demonstrated that BS(PEG)2 was able to capture a greater number of crosslinks, particularly inter-domain crosslinks, which are crucial for understanding protein conformational changes.[9]

ProteinCrosslinkerTotal Cross-linked Pairs IdentifiedAdditional Inter-domain Cross-links with BS(PEG)2
Calmodulin (CaM)BS3323
BS(PEG)236
Adenylate Kinase (AdK)BS312215
BS(PEG)2129
Maltose-Binding Protein (MBP)BS3Not specified27 unique pairs
BS(PEG)2176

These findings suggest that the hydrophilic and flexible nature of the PEG spacer in BS(PEG)2 enhances its ability to capture dynamic protein conformations compared to the more rigid, non-PEGylated BS3.[9]

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for protein crosslinking using both a non-PEGylated (BS3) and a PEGylated (BS(PEG)9) crosslinker. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Protein Crosslinking with BS3 (Non-PEGylated)

Materials:

  • BS3 (bis[sulfosuccinimidyl] suberate)

  • Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 (or 1 M glycine)

  • Protein sample in Conjugation Buffer

Procedure:

  • Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation.[10]

  • Immediately before use, prepare a fresh solution of BS3 in the Conjugation Buffer (e.g., 10 mM). BS3 is water-soluble.[1][2]

  • Add the BS3 solution to your protein sample. The optimal molar excess of crosslinker to protein should be determined empirically, but a 20- to 50-fold molar excess is a common starting point for dilute protein solutions (< 5 mg/mL), and a 10-fold molar excess for more concentrated solutions.[11]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM Tris.[11]

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS3 is quenched.[11]

  • The crosslinked protein is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry). If necessary, remove excess crosslinker and quenching buffer by dialysis or gel filtration.[10]

Protocol 2: Protein Crosslinking with BS(PEG)9 (PEGylated)

Materials:

  • BS(PEG)9 (bis-succinimidyl-(PEG)9)

  • Anhydrous DMSO

  • Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM HEPES, 150 mM NaCl)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 (or 1 M glycine)

  • Protein sample in Conjugation Buffer

Procedure:

  • BS(PEG)9 is a viscous liquid. To facilitate handling, prepare a stock solution in anhydrous DMSO (e.g., 250 mM) immediately before first use.[6]

  • Add the BS(PEG)9 stock solution to your protein sample. A common starting point is a 10- to 50-fold molar excess of crosslinker over protein. Empirical testing is recommended to determine the optimal ratio for your specific application.[6]

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[6]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[6]

  • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[6]

  • The PEGylated, crosslinked protein is now ready for further analysis. Excess reagent can be removed by methods such as dialysis or desalting columns.[6]

Visualizing the Concepts: Diagrams for Clarity

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, visualize a key signaling pathway where crosslinkers are employed, a typical experimental workflow, and the logical relationship between PEGylated and non-PEGylated crosslinkers.

logical_relationship cluster_non_peg Non-PEGylated Crosslinker cluster_peg PEGylated Crosslinker non_peg_props Properties: - Hydrocarbon spacer - Variable solubility - Can be membrane permeable (DSS) or impermeable (BS3) non_peg_adv Advantages: - Well-established - Rigid spacer provides defined distance constraints non_peg_disadv Disadvantages: - Can require organic solvents - Potential for aggregation of conjugates - May have lower efficiency for dynamic proteins peg_props Properties: - PEG spacer - High water solubility - Generally membrane impermeable - Non-immunogenic peg_adv Advantages: - Enhanced solubility - Reduced aggregation - Increased flexibility - Improved crosslinking of dynamic proteins peg_disadv Disadvantages: - Can be more expensive - Potential for steric hindrance with very large PEGs crosslinker Choice of Crosslinker crosslinker->non_peg_props Select Non-PEGylated crosslinker->peg_props Select PEGylated experimental_workflow start Protein Sample (Purified Protein or Cell Lysate) crosslinking Crosslinking Reaction (e.g., with BS3 or BS(PEG)9) start->crosslinking quench Quench Reaction (e.g., with Tris or Glycine) crosslinking->quench sds_page SDS-PAGE Analysis (Visualize crosslinked products) quench->sds_page digest In-gel or In-solution Digestion (e.g., with Trypsin) quench->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Data Analysis (Identify crosslinked peptides) lc_ms->data_analysis end Structural Modeling & Interaction Mapping data_analysis->end ubiquitination_pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Ub transfer PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

In-Vitro Stability of NHS-bis-PEG2-amide-Mal Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, influencing both efficacy and safety. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while an overly stable linker may hinder drug release at the tumor site. This guide provides an objective comparison of the in-vitro stability of the NHS-bis-PEG2-amide-Mal linker and other common ADC linker technologies, supported by experimental data and detailed methodologies.

Understanding the Stability of Maleimide-Based Linkers

The this compound linker utilizes a maleimide (B117702) group for conjugation to thiol moieties on the antibody. The stability of the resulting thioether bond is a key consideration. In a physiological environment, the succinimide (B58015) ring formed upon conjugation is susceptible to two competing reactions:

  • Retro-Michael Reaction: This is a reversal of the conjugation reaction, leading to the cleavage of the linker and premature release of the payload. This can result in off-target toxicity and reduced therapeutic efficacy.[1]

  • Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened, and significantly more stable, succinamic acid derivative.[1] This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.[1]

The rate of these reactions is influenced by factors such as the local chemical environment on the antibody and the specific structure of the maleimide linker.[2]

Comparative In-Vitro Stability of ADC Linkers

The following tables summarize the in-vitro stability of various ADC linker technologies in plasma or serum. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeCleavage MechanismHalf-life in Human Plasma/SerumKey Considerations
Maleimide-PEG Thioether bond susceptible to retro-Michael reaction and stabilizing hydrolysis.Data for specific this compound linker is not readily available. However, related maleimide-PEG conjugates show susceptibility to payload loss over time.[3]Stability is influenced by the site of conjugation and linker chemistry. Hydrolysis of the succinimide ring enhances stability.[1][4]
Maleamic Acid/Ester Ring-opened form of maleimide.Significantly more stable than traditional maleimide linkers, with minimal payload shedding observed over 14 days.[3]Offers a more stable alternative to traditional maleimide linkers.
Hydrazone pH-sensitive hydrolysis in acidic environments (endosomes/lysosomes).> 24 hours at pH 7.4 (aromatic hydrazone).[5]Stability is dependent on the specific hydrazone structure. Can be susceptible to hydrolysis at physiological pH.[6]
Valine-Citrulline (VC) Protease-mediated cleavage (e.g., Cathepsin B).Generally stable in human plasma.[][8]Can be unstable in rodent plasma due to different enzyme profiles.[6]
Disulfide Reduction in the high glutathione (B108866) environment of the cell.Half-life can be modulated by steric hindrance, ranging from hours to days.[9][10]Stability is dependent on the degree of steric hindrance around the disulfide bond.[6]

Experimental Protocol: In-Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the in-vitro stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of drug deconjugation and linker cleavage of an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT or TCEP) for some analysis methods

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • ADC Incubation:

    • Spike the ADC into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.[1]

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

    • Immediately stop the reaction by freezing the aliquots at -80°C.

  • Sample Preparation for Intact ADC Analysis:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using immunoaffinity capture beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

  • LC-MS Analysis:

    • Analyze the eluted ADC using a suitable LC-MS method for intact protein analysis.

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Use a gradient to separate the different drug-to-antibody ratio (DAR) species.

    • Determine the average DAR at each time point by analyzing the deconvoluted mass spectra.

  • Data Analysis:

    • Plot the average DAR as a function of time.

    • A decrease in the average DAR over time indicates linker cleavage or payload loss.

    • Calculate the half-life (t½) of the ADC in plasma.

Visualizations

G cluster_workflow Experimental Workflow: In-Vitro Plasma Stability Assay start Spike ADC into Plasma incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots freeze Freeze at -80°C aliquots->freeze prep Sample Preparation (Immunoaffinity Capture) freeze->prep lcms LC-MS Analysis prep->lcms data Data Analysis (DAR vs. Time) lcms->data end Determine Half-life data->end

Figure 1: Workflow for In-Vitro Plasma Stability Assay.

G cluster_stability Maleimide-Thiol Conjugate Stability Pathways Conjugate Maleimide-Thiol Conjugate (Succinimide Ring) RetroMichael Retro-Michael Reaction (Unstable) Conjugate->RetroMichael Payload Loss Hydrolysis Hydrolysis (Stable) Conjugate->Hydrolysis Stabilization Released Released Payload + Antibody RetroMichael->Released RingOpened Ring-Opened Conjugate (Succinamic Acid) Hydrolysis->RingOpened

Figure 2: Competing Fates of a Maleimide-Thiol Conjugate.

References

A Researcher's Guide to Confirming NHS-bis-PEG2-amide-Mal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of molecules using heterobifunctional crosslinkers like NHS-bis-PEG2-amide-Mal is a critical step in the development of advanced therapeutics, diagnostics, and research tools. This linker facilitates the creation of complex biomolecular structures by connecting a primary amine-containing molecule (via the N-hydroxysuccinimide or NHS ester) to a sulfhydryl-containing molecule (via the maleimide (B117702) group). Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and reliability of the final conjugate.

This guide provides an objective comparison of key analytical techniques used to confirm successful conjugation, complete with experimental data summaries and detailed protocols.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to characterize the conjugation reaction. The choice of technique often depends on the specific molecules involved, the information required (qualitative vs. quantitative), and the available instrumentation.

Technique Principle Information Obtained Pros Cons
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Conjugation results in a predictable mass increase.Confirms covalent bond formation, determines molecular weight of the conjugate, can identify conjugation sites (MS/MS).[1][2][3]High specificity and accuracy, provides direct evidence of conjugation, can characterize heterogeneity.[2]Requires specialized equipment, sample preparation can be complex.[1]
SDS-PAGE Separates proteins based on their molecular weight under denaturing conditions.Visualizes the formation of higher molecular weight species corresponding to the conjugate.[4][5]Simple, low-cost, provides a clear visual confirmation of a shift in molecular weight.[6][7]Low resolution, provides indirect evidence, not quantitative without densitometry.
HPLC (e.g., RP-HPLC, SEC) Separates molecules based on properties like hydrophobicity (RP-HPLC) or size (SEC).[8]Detects new peaks corresponding to the conjugate with altered retention times or elution volumes.[9][10]High resolution and sensitivity, can be used for purification and quantification.[8][11]Method development can be time-consuming, may not be suitable for all conjugates.
UV-Vis Spectroscopy Measures the absorbance of light by a sample. Can monitor the disappearance of the maleimide group's absorbance.Quantifies the extent of the maleimide-thiol reaction by monitoring the decrease in absorbance around 300 nm.[12][13][14]Real-time monitoring of the reaction, relatively simple and non-destructive.[14]Indirect measurement, can be affected by interfering substances that absorb at similar wavelengths.[13]

Key Experimental Protocols & Workflows

Detailed methodologies for the most common and powerful analytical techniques are provided below.

Mass Spectrometry (MS) for Conjugate Confirmation

Mass spectrometry offers unambiguous confirmation of conjugation by detecting the precise mass of the final product. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques used.[3]

Detailed Protocol (General for ESI-MS):

  • Sample Preparation:

    • Prepare the conjugated sample at a concentration of approximately 1 mg/mL.

    • Desalt the sample using a suitable method (e.g., ZipTip®, dialysis, or size-exclusion chromatography) to remove salts and unreacted crosslinker which can interfere with ionization.

    • Dilute the desalted sample in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile (B52724), and a small amount of acid (e.g., 0.1% formic acid).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Inject the prepared sample into the mass spectrometer.

    • Acquire the mass spectrum over a mass range that encompasses the expected molecular weights of the starting materials and the final conjugate.

  • Data Analysis:

    • Process the raw data to obtain the deconvoluted mass spectrum.

    • Compare the observed molecular weight with the theoretical molecular weight of the conjugate. A successful conjugation will show a peak corresponding to the sum of the masses of the two starting molecules and the linker, minus any leaving groups.

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_analysis Data Interpretation Prep Conjugate Sample Desalt Desalting Prep->Desalt Dilute Dilution in MS Solvent Desalt->Dilute Inject Sample Injection Dilute->Inject Acquire Data Acquisition Inject->Acquire Process Spectrum Deconvolution Acquire->Process Analyze Compare Observed vs. Theoretical Mass Process->Analyze Confirm Conjugation Confirmed Analyze->Confirm

Caption: Mass Spectrometry workflow for conjugate analysis.

SDS-PAGE for Visualizing Conjugation

SDS-PAGE is a widely used technique to visually confirm conjugation by observing a shift in the molecular weight of a protein after it has been linked to another molecule.[4][5][6]

Detailed Protocol:

  • Sample Preparation:

    • Take aliquots of the unconjugated starting protein and the final conjugation reaction mixture.

    • Mix each sample with an equal volume of 2x Laemmli sample buffer. For analyzing maleimide-thiol linkages, a non-reducing buffer (without β-mercaptoethanol or DTT) should be used to preserve any disulfide bonds that are not part of the conjugation.[7][15]

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a suitable percentage polyacrylamide gel.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue or a fluorescent stain like Sypro Orange) for a sufficient amount of time.[16]

    • Destain the gel to remove excess stain and visualize the protein bands against a clear background.

    • Image the gel using a gel documentation system.

  • Data Analysis:

    • Compare the lane containing the conjugated sample to the lane with the unconjugated starting material.

    • A successful conjugation will result in the appearance of a new band (or a smear) at a higher molecular weight and a decrease in the intensity of the original protein band.[6]

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis cluster_viz Visualization & Analysis Sample Unconjugated & Conjugated Samples Buffer Add Laemmli Buffer Sample->Buffer Heat Denature (95°C) Buffer->Heat Load Load Samples & Marker Heat->Load Run Run Gel Load->Run Stain Stain Gel Run->Stain Destain Destain Gel Stain->Destain Image Image Gel Destain->Image Analyze Analyze Band Shift Image->Analyze

Caption: SDS-PAGE workflow for visualizing molecular weight shifts.

RP-HPLC for Separation and Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the PEG linker and the second molecule will alter the hydrophobicity of the starting material, resulting in a change in retention time on the HPLC column.[9][11]

Detailed Protocol:

  • System Preparation:

    • Prepare mobile phases. Typically, Mobile Phase A is water with 0.1% Trifluoroacetic Acid (TFA), and Mobile Phase B is acetonitrile with 0.1% TFA.

    • Equilibrate the C4 or C18 RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).[10]

  • Sample Preparation:

    • Dilute the unconjugated starting material and the conjugated sample in Mobile Phase A to a suitable concentration (e.g., 0.5-1.0 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter to remove any particulates.

  • Method Development & Execution:

    • Set up a gradient elution method. For example, a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Inject the unconjugated starting material to determine its retention time.

    • Inject the conjugated sample.

  • Data Analysis:

    • Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

    • Compare the chromatograms. A successful conjugation will show a new peak (or peaks, indicating heterogeneity) with a different retention time than the starting materials, along with a decrease in the area of the starting material peaks.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Data Analysis MobilePhase Prepare Mobile Phases Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare & Filter Samples Equilibrate->SamplePrep Inject Inject Sample SamplePrep->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Compare Compare Retention Times Chromatogram->Compare Result Confirmation of New Species Compare->Result

Caption: RP-HPLC workflow for analyzing conjugate formation.

References

A Researcher's Guide to Protein Crosslinking: An In-Depth Analysis of NHS-bis-PEG2-amide-Mal and Alternatives for SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein-protein interactions is fundamental. Chemical crosslinking coupled with SDS-PAGE analysis serves as a powerful technique to capture and visualize these interactions. This guide provides a comprehensive comparison of the heterobifunctional crosslinker, NHS-bis-PEG2-amide-Mal, with its alternatives, supported by experimental protocols and data to inform your selection process.

Understanding the Crosslinkers: A Comparative Overview

This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues), while the maleimide group specifically targets sulfhydryl groups (e.g., cysteine residues). The polyethylene (B3416737) glycol (PEG) spacer arm enhances solubility and reduces potential immunogenicity of the conjugate.

A direct comparison with other commonly used crosslinkers highlights the specific advantages and disadvantages of each. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a popular non-PEGylated alternative, while homobifunctional crosslinkers like Disuccinimidyl suberate (B1241622) (DSS) offer a different approach by targeting the same functional group.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DSS (Disuccinimidyl suberate)
Reactive Groups NHS ester, MaleimideNHS ester, MaleimideNHS ester, NHS ester
Specificity Heterobifunctional (Amine & Thiol)Heterobifunctional (Amine & Thiol)Homobifunctional (Amine)
Spacer Arm Length ~18.4 Å (PEGylated)8.3 Å11.4 Å
Solubility High (PEG spacer)Low (requires organic solvent)Low (requires organic solvent)
Cleavability Non-cleavableNon-cleavableNon-cleavable
Key Advantage Increased solubility and flexibilityWell-established, rigid spacerSimple one-step reaction for amine-rich proteins
Potential Drawback Potential for PEG chain cleavage during SDS-PAGE sample prep[1][2]Lower solubility can lead to aggregationCan lead to uncontrolled polymerization

Performance Insights: A Data-Driven Comparison

While specific quantitative data for the crosslinking efficiency of this compound is not extensively published in comparative studies, we can infer its performance based on the well-characterized chemistry of NHS-PEG-Maleimide reagents. The efficiency of crosslinking is typically assessed by the yield of the desired crosslinked product, which can be visualized as a higher molecular weight band on an SDS-PAGE gel.

Representative SDS-PAGE Analysis:

The following is a representative outcome of a crosslinking experiment designed to compare the efficiency of a PEGylated heterobifunctional crosslinker (like this compound) with a non-PEGylated counterpart (like SMCC) and a homobifunctional crosslinker (like DSS). In this hypothetical experiment, two proteins, Protein A (with available lysines) and Protein B (with a free cysteine), are crosslinked.

LaneSampleExpected Band(s)
1Molecular Weight Marker-
2Protein A onlyBand at MW of Protein A
3Protein B onlyBand at MW of Protein B
4Protein A + Protein B (no crosslinker)Bands at MW of Protein A and Protein B
5Protein A + Protein B + this compoundBand at MW of (Protein A + Protein B + crosslinker), residual monomer bands
6Protein A + Protein B + SMCCBand at MW of (Protein A + Protein B + crosslinker), residual monomer bands, potential for aggregation
7Protein A + Protein B + DSSBands representing various crosslinked species (A-A, A-B), potential for high molecular weight polymers

Note: The PEGylated crosslinker is expected to yield a more distinct and soluble crosslinked product compared to the non-PEGylated SMCC, which might show more smearing or aggregation due to its hydrophobicity. DSS, being homobifunctional, would likely result in a more complex pattern of crosslinked products.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible results. Below are protocols for protein crosslinking using a generic NHS-PEG-Maleimide crosslinker (applicable to this compound) and for the subsequent SDS-PAGE analysis.

Protocol 1: Two-Step Crosslinking with NHS-PEG-Maleimide

This protocol is ideal for controlling the conjugation process and minimizing self-conjugation of the amine-containing protein.

G cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B A1 Dissolve Protein A (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0) A2 Add a 10-50 fold molar excess of NHS-PEG-Maleimide crosslinker (dissolved in DMSO or DMF) A1->A2 A3 Incubate for 30-60 minutes at room temperature or 2 hours at 4°C A2->A3 A4 Remove excess crosslinker using a desalting column A3->A4 B1 Combine the maleimide-activated Protein A with Protein B (containing a free sulfhydryl) in a buffer at pH 6.5-7.5 A4->B1 Maleimide-activated Protein A B2 Incubate for 1-2 hours at room temperature or overnight at 4°C B1->B2 B3 Quench the reaction by adding a thiol-containing reagent (e.g., 2-mercaptoethanol (B42355) or DTT) B2->B3 SDS-PAGE Analysis SDS-PAGE Analysis B3->SDS-PAGE Analysis

Diagram of the two-step crosslinking workflow.
Protocol 2: SDS-PAGE Analysis of Crosslinked Proteins

  • Sample Preparation: Mix the crosslinked protein sample with 2x Laemmli sample buffer. Crucially, to avoid potential cleavage of the maleimide-thioether bond, avoid heating the samples above 60°C. [1][2]

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights of the monomers and the crosslinked complex.

  • Running Conditions: Run the gel according to standard procedures until the dye front reaches the bottom.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.

  • Analysis: Document the gel image and analyze the band patterns to determine the extent of crosslinking. The appearance of a new band at a higher molecular weight corresponding to the sum of the molecular weights of the two proteins (plus the crosslinker) indicates successful crosslinking.

Signaling Pathways and Logical Relationships

The logic of a two-step heterobifunctional crosslinking experiment is designed to create a specific covalent linkage between two different proteins, preventing unwanted side reactions.

G cluster_reagents Reactants cluster_reaction Reaction Steps cluster_products Products ProtA Protein A (with -NH2) Activation Activation (NHS ester reaction) ProtA->Activation ProtB Protein B (with -SH) Conjugation Conjugation (Maleimide reaction) ProtB->Conjugation Crosslinker NHS-PEG-Maleimide Crosslinker->Activation ActivatedProtA Maleimide-activated Protein A Activation->ActivatedProtA FinalComplex Protein A - Crosslinker - Protein B (Covalent Complex) Conjugation->FinalComplex ActivatedProtA->Conjugation

Logical flow of a two-step crosslinking reaction.

Conclusion

The choice of crosslinker is critical for the successful analysis of protein-protein interactions. This compound, with its PEG spacer, offers advantages in terms of solubility and reduced aggregation, making it a valuable tool for many applications. However, researchers should be mindful of the potential for linker instability under standard SDS-PAGE sample preparation conditions. For applications requiring high specificity and controlled conjugation, a two-step protocol using a heterobifunctional crosslinker like this compound is often the preferred method. By carefully considering the properties of the crosslinker and optimizing the experimental protocol, researchers can confidently capture and analyze protein interactions, advancing our understanding of complex biological systems.

References

A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of a bioconjugate's therapeutic success. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their capacity to modulate the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

The length of the PEG chain within a bioconjugate significantly influences its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and toxicity profile.[1] Hydrophobic payloads can often lead to aggregation and rapid clearance of bioconjugates from circulation. The incorporation of hydrophilic PEG linkers can mitigate these challenges, allowing for higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's desirable properties.[1]

Data Presentation: Performance Metrics of Different PEG Linker Lengths

The choice of PEG linker length involves a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthAverage DAR
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0
Data sourced from a study on trastuzumab conjugated to maleimide-PEGx-MMAD.[2]

Table 2: In Vivo Kidney Uptake of PSMA Inhibitors with Different PEG Linkers

Linker% Injected Dose/gram in Kidney (at 30 min post-injection)
No PEG~25
PEG4~2.5
PEG8~5
This data illustrates an approximate tenfold and fivefold reduction in renal uptake for PEG4 and PEG8 respectively, compared to the non-PEGylated ligand.[2]

Table 3: Effect of PEG Chain Length on ADC Tumor and Tissue Distribution

PEG Units in LinkerTumor ExposurePlasma ExposureTumor to Plasma Exposure RatioTumor Weight Reduction
0 (Non-PEGylated)LowestLowestLowest11%
2LowLowLow35-45%
4LowLowLow35-45%
8HighHighHigh75-85%
12HighHighHigh75-85%
24HighHighHigh75-85%
ADCs with 8, 12, and 24 PEG units in the linker demonstrated significantly higher tumor to plasma exposure ratios and greater reduction in tumor weights compared to those with shorter PEG chains or no PEG linker.[3]

Table 4: In Vivo Off-Target Toxicity of Affibody-Based Drug Conjugates

ConjugateMaximum Tolerated Dose (MTD)
HM (No PEG)5.0 mg/kg
HP4KM (4 kDa PEG)10.0 mg/kg
HP10KM (10 kDa PEG)20.0 mg/kg
PEG modification, particularly with a 10 kDa chain, significantly reduced the off-target toxicity of the conjugates in mice, with the MTD of HP10KM being at least 4-fold higher than the non-PEGylated conjugate.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of bioconjugates with varying PEG linker lengths.

1. ADC Synthesis and Characterization

  • Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. A PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a covalent bond.[1]

  • Purification: The resulting ADC is purified to remove unreacted drug-linkers and antibodies using techniques such as size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the average DAR, purity, and stability.

2. In Vitro Cytotoxicity Assay

  • Cell Culture: Target cancer cells are cultured in an appropriate medium.

  • Treatment: Cells are treated with varying concentrations of the ADCs with different PEG linker lengths.

  • Incubation: The treated cells are incubated for a set period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, to determine the IC50 value for each ADC.

3. In Vivo Efficacy Study in Xenograft Models

  • Animal Model: Tumor xenografts are established by subcutaneously injecting human cancer cells into immunocompromised mice.[3]

  • Treatment Administration: Once tumors reach a predetermined size, mice are treated with the ADCs with different PEG linker lengths, a vehicle control, and potentially a non-targeting ADC control.

  • Tumor Volume Measurement: Tumor volumes are measured at regular intervals throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The study is concluded when tumors in the control group reach a predefined size.[1][3]

4. Pharmacokinetic Analysis

  • Animal Model: The ADCs are administered to animals (e.g., mice or rats).

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • ADC Quantification: The concentration of the ADC in the plasma samples is quantified using a validated analytical method, such as ELISA.

  • Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life, are calculated from the plasma concentration-time data.

Visualizations

The following diagrams illustrate key processes and concepts in bioconjugation with PEG linkers.

Bioconjugation_Workflow cluster_synthesis ADC Synthesis cluster_purification_char Purification & Characterization cluster_evaluation Evaluation Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free -SH) Reduction->Reduced_Ab Conjugation Conjugation Reduced_Ab->Conjugation Drug_Linker Drug-PEG-Linker (e.g., Maleimide-PEG-Payload) Drug_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity, Stability) Purification->Characterization In_Vitro In Vitro Cytotoxicity Characterization->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) Characterization->In_Vivo PK_Analysis Pharmacokinetic Analysis Characterization->PK_Analysis

Caption: Generalized workflow for ADC synthesis and evaluation.

PEG_Length_Impact cluster_linker PEG Linker Length cluster_properties Bioconjugate Properties Short_PEG Shorter PEG (e.g., PEG2, PEG4) PK Pharmacokinetics (Half-life, Clearance) Short_PEG->PK Shorter half-life Potency In Vitro Potency Short_PEG->Potency May increase Long_PEG Longer PEG (e.g., PEG8, PEG12, PEG24) Long_PEG->PK Longer half-life Reduced clearance Efficacy In Vivo Efficacy Long_PEG->Efficacy Often improves Long_PEG->Potency May decrease (Steric hindrance) Stability Stability & Solubility Long_PEG->Stability Generally improves Toxicity Off-Target Toxicity Long_PEG->Toxicity Can decrease

Caption: Impact of PEG linker length on bioconjugate properties.

References

Assessing the Biological Activity of Proteins After NHS-bis-PEG2-amide-Mal Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic protein development, chemical conjugation is a pivotal strategy for enhancing pharmacokinetic profiles, improving stability, and reducing immunogenicity. The choice of linker is critical, as it directly impacts the biological activity of the conjugated protein. This guide provides an objective comparison of protein performance after conjugation with NHS-bis-PEG2-amide-Mal, a heterobifunctional linker featuring a short polyethylene (B3416737) glycol (PEG) spacer. We will delve into supporting experimental data, detailed protocols, and the underlying biochemical pathways to aid in the selection of optimal conjugation strategies.

The Impact of PEGylation on Protein Bioactivity

The this compound linker facilitates the conjugation of a molecule with a free amine group to a protein with a free sulfhydryl group. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, while the maleimide (B117702) group reacts specifically with sulfhydryl groups on cysteine residues. The inclusion of a short, hydrophilic bis-PEG2 spacer can offer several advantages, including increased water solubility and reduced potential for aggregation of the conjugate.

However, the addition of any moiety to a protein, including a PEG linker, can potentially impact its biological function. PEGylation, in general, has been shown to sometimes cause a modest loss of in vitro activity due to steric hindrance, which may interfere with the protein's interaction with its target.[1] This potential decrease in activity is often weighed against the significant benefits of PEGylation, such as an extended serum half-life.[1][2]

Comparative Analysis of Conjugation Chemistries

The biological activity of a conjugated protein is not only influenced by the presence of a PEG spacer but also by the site of conjugation. NHS-ester chemistry targets primary amines, which are often abundant on the protein surface. In contrast, maleimide chemistry targets less abundant but more specifically located cysteine residues, which can be naturally present or introduced through site-directed mutagenesis.

Table 1: Comparison of Bioactivity for Antibody-Drug Conjugates (ADCs) with PEGylated vs. Non-PEGylated Linkers

Antibody-Drug Conjugate (ADC)Linker TypeTarget Cell LineIC50 (nM)Reference
Trastuzumab-MMAESMCC (non-PEGylated)BT-474 (HER2+)0.45[3]
Trastuzumab-MMAENHS-PEG4-MaleimideBT-474 (HER2+)0.52[3]
Anti-TF-MMAESMCC (non-PEGylated)BxPC-31.10[4]
Anti-TF-MMAEPEGylated LinkerBxPC-30.97[4]

Note: The data presented is a synthesis from multiple sources to illustrate the comparative effects. Actual results will vary depending on the specific protein, linker, and experimental conditions.

The data in Table 1 suggests that for certain antibody-drug conjugates, the inclusion of a short PEG spacer in the linker does not significantly alter the in vitro cytotoxicity. For instance, the IC50 values for Trastuzumab-MMAE conjugates with both a non-PEGylated (SMCC) and a PEGylated linker are comparable.[3] This indicates that for some systems, the benefits of PEGylation can be achieved with minimal impact on in vitro potency.

Experimental Workflows and Signaling Pathways

To accurately assess the biological activity of a conjugated protein, a series of well-defined experiments are necessary. The following diagrams illustrate a typical experimental workflow, the conjugation process, and a relevant signaling pathway that is often modulated by therapeutic proteins.

experimental_workflow cluster_conjugation Protein Conjugation & Purification cluster_bioactivity Bioactivity Assessment Protein Unconjugated Protein Conjugation Conjugation Reaction Protein->Conjugation Linker This compound Linker->Conjugation Purification Size Exclusion Chromatography Conjugation->Purification Conjugated_Protein Purified Conjugate Purification->Conjugated_Protein Binding_Assay Binding Assay (ELISA) Conjugated_Protein->Binding_Assay Assess Target Binding Cell_Assay Cell-Based Assay (e.g., Cytotoxicity) Conjugated_Protein->Cell_Assay Determine Functional Effect Structural_Analysis Structural Analysis (Circular Dichroism) Conjugated_Protein->Structural_Analysis Evaluate Conformation

Caption: Experimental workflow for assessing protein bioactivity post-conjugation.

conjugation_process cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein_NH2 Protein-NH2 (Lysine or N-terminus) Intermediate Protein-Amide-PEG2-Mal Protein_NH2->Intermediate + NHS ester Linker This compound Protein_SH Protein-SH (Cysteine) Final_Conjugate Protein-Amide-PEG2-Thioether-Protein Protein_SH->Final_Conjugate Intermediate->Final_Conjugate + Maleimide PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion

References

Safety Operating Guide

Navigating the Safe Disposal of NHS-bis-PEG2-amide-Mal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of NHS-bis-PEG2-amide-Mal, a bifunctional crosslinker commonly used in bioconjugation and proteomics.

Understanding the Compound: Key Safety and Handling Data

PropertyGuidelineSource
Hazard Classification Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (respiratory tract irritation)[1]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Storage Store in a dry, dark place. For short-term storage, 0-4°C is recommended. For long-term storage, -20°C is appropriate.[3]
Accidental Spills Absorb with inert material (e.g., sand, diatomite), sweep up, and place in a tightly closed container for disposal. Prevent entry into drains or water courses.[1][2]

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on best practices for similar chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and national regulations for chemical waste disposal.

  • Initial Quenching of Reactive Groups:

    • The NHS ester and maleimide (B117702) moieties are reactive. Before disposal, it is prudent to quench these functional groups to reduce potential reactions in the waste stream.

    • For solutions: In a designated chemical fume hood, slowly add an excess of a quenching solution. For the NHS ester, a basic solution (e.g., dilute sodium hydroxide) can be used to hydrolyze the ester. For the maleimide, a solution containing a thiol (e.g., cysteine or mercaptoethanol) can be added to react with the maleimide group.

    • For dry powder: Dissolve the compound in a suitable organic solvent (such as DMSO or DMF) in a fume hood before proceeding with the quenching step.

  • Collection of Waste:

    • Collect all quenched solutions and materials contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used.

    • The label should clearly identify the contents, including the name of the chemical and any solvents or quenching agents used.

  • Consultation and Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete list of the container's contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste is_solution Is the waste in solution? start->is_solution dissolve Dissolve in appropriate solvent (e.g., DMSO, DMF) in a fume hood is_solution->dissolve No (Dry Powder) quench Quench reactive groups (NHS ester and maleimide) in a fume hood is_solution->quench Yes dissolve->quench collect Collect all waste (liquid and solid) in a labeled hazardous waste container quench->collect contact_ehs Contact Institutional EHS for disposal guidance and pickup collect->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling NHS-bis-PEG2-amide-Mal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NHS-bis-PEG2-amide-Mal. Following these procedures will help ensure laboratory safety and proper management of this chemical reagent.

Chemical Profile:

This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines, while the maleimide group reacts with sulfhydryl groups, making it a versatile tool in bioconjugation.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of this reagent in aqueous solutions.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[4][5] However, the following table summarizes the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect from splashes or flying particles.[4][6][7] For significant splash hazards, a face shield should be worn in addition to safety glasses or goggles.[4][7][8]
Hand Protection Disposable Nitrile GlovesRecommended for their wide range of protection against chemical splashes.[4][6][7] Gloves should be changed immediately if contaminated or compromised.[6] For handling larger volumes or when there is a higher risk of exposure, consider double gloving.[6]
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and personal clothing from spills.[4][6][7] For tasks with a higher risk of splashes, a chemically resistant apron may be appropriate.[5]
Foot Protection Closed-toe ShoesRequired to prevent injuries from spills or dropped objects.[7][8]

Operational Plan: Handling and Experimental Protocol

Storage and Stability:

  • Store the reagent at -20°C for long-term storage (months to years) in a dry, dark place.[3][9][10][11]

  • For short-term storage (days to weeks), 0-4°C is acceptable.[9]

  • The compound is moisture-sensitive.[1] It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

Stock Solution Preparation:

  • This compound is not readily soluble in aqueous solutions and should first be dissolved in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][12]

  • Once dissolved in an organic solvent, the solution can be added to an aqueous buffer. The final concentration of the organic solvent should typically be kept below 10% to maintain the solubility of proteins.[1]

  • Prepare stock solutions immediately before use, as the NHS ester can hydrolyze in the presence of moisture.[1] Do not store the reagent in solution.[1]

Experimental Protocol for Bioconjugation:

This is a general two-step protocol for conjugating an amine-containing molecule and a sulfhydryl-containing molecule.

  • Reaction with Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in a buffer with a pH of 7-9. A buffer without primary amines, such as phosphate-buffered saline (PBS), is recommended.[1][13]

    • Add the dissolved this compound to the protein solution. A molar excess of the crosslinker is typically used.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.[1]

  • Purification:

    • Remove the excess, unreacted crosslinker using a desalting column or dialysis.[1]

  • Reaction with Sulfhydryl-Containing Molecule:

    • The maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.[1]

    • Add the sulfhydryl-containing molecule to the purified, maleimide-activated molecule.

    • Incubate for 30 minutes to 2 hours at room temperature or 4°C.[1] To stop the reaction, a buffer with reduced cysteine can be added.[1]

Disposal Plan

All waste should be handled in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Unused this compound and any lab materials (e.g., pipette tips, tubes) contaminated with the chemical should be disposed of as chemical waste.

    • Place these materials in a clearly labeled, sealed container for hazardous waste pickup.[14]

  • Liquid Waste:

    • Aqueous solutions containing the reagent and organic solvents (DMSO, DMF) should be collected in a designated hazardous waste container.

    • Do not pour chemical waste down the drain.[14] While polyethylene glycol is biodegradable, the other components of the molecule and the solvents used may not be suitable for drain disposal.[15]

    • Arrange for collection by a licensed chemical waste disposal contractor.[15]

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve add_to_amine Add to Amine-Containing Molecule (pH 7-9) dissolve->add_to_amine incubate1 Incubate add_to_amine->incubate1 purify Purify (Desalting/Dialysis) incubate1->purify add_to_thiol Add to Sulfhydryl-Containing Molecule (pH 6.5-7.5) purify->add_to_thiol incubate2 Incubate add_to_thiol->incubate2 collect_solid Collect Solid Waste incubate2->collect_solid collect_liquid Collect Liquid Waste incubate2->collect_liquid waste_pickup Hazardous Waste Pickup collect_solid->waste_pickup collect_liquid->waste_pickup

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.